8-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid
Description
Properties
IUPAC Name |
8-bromo-2-oxo-1H-quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO3/c11-7-3-1-2-5-6(10(14)15)4-8(13)12-9(5)7/h1-4H,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFIDZXVJTIUYHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NC(=O)C=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20734310 | |
| Record name | 8-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20734310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1248595-74-5 | |
| Record name | 8-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20734310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
physicochemical properties of 8-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid
An In-Depth Technical Guide to the Physicochemical Properties of 8-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid
Executive Summary
This compound is a heterocyclic building block belonging to the quinolinone class of compounds. The quinoline and quinolinone scaffolds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential applications.[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties of this specific derivative. It is intended for researchers, scientists, and drug development professionals who may use this compound as a key intermediate in organic synthesis.[3] This document outlines the compound's structural identity, predicted physicochemical parameters such as solubility and pKa, and expected spectroscopic signatures. Furthermore, it provides detailed, field-proven experimental protocols for the empirical determination and validation of these properties, ensuring scientific rigor and reproducibility.
Introduction
The Quinolinone Scaffold in Medicinal Chemistry
The quinolinone (or 2-oxo-1,2-dihydroquinoline) ring system is a privileged scaffold in drug discovery, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antifungal properties.[2] Modifications to the quinolinone core, such as halogenation and the introduction of carboxylic acid moieties, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic profiles.[1] The strategic placement of a bromine atom at the C-8 position and a carboxylic acid at the C-4 position creates a versatile intermediate, ripe for further functionalization in the development of novel therapeutic agents.[4]
Profile of this compound
This compound integrates three key chemical features onto the quinoline backbone: an amide within the heterocyclic ring (the "oxo" group at C-2, creating the quinolinone structure), a bromine atom at C-8, and a carboxylic acid at C-4. This specific arrangement makes it a valuable starting material for creating more complex molecules, potentially through reactions involving the carboxylic acid (e.g., amidation, esterification) or palladium-catalyzed cross-coupling at the C-8 bromo position.[4] Understanding its fundamental physicochemical properties is therefore a critical first step in its rational application in any research and development program.
Caption: Fig 1. 2D structure of the title compound.
Core Physicochemical Properties
The following table summarizes the known and predicted .
| Property | Value / Prediction | Source / Justification |
| Molecular Formula | C₁₀H₆BrNO₃ | Calculated from structure |
| Molecular Weight | 268.06 g/mol | |
| CAS Number | 1248595-74-5 | [5] |
| Appearance | Predicted to be an off-white to light yellow solid. | Based on similar quinolone derivatives.[3][6] |
| Melting Point | Predicted to be high (>250 °C). | Quinolone carboxylic acids exhibit high melting points due to strong intermolecular hydrogen bonding and crystal lattice energy.[6][7] |
| Solubility | Predicted to have low solubility in water and higher solubility in polar aprotic organic solvents like DMSO and DMF. | General trend for quinolone derivatives.[3][6][7] |
| pKa | Predicted ~3-5 for the carboxylic acid group. | Consistent with other aromatic carboxylic acids.[3] A second pKa associated with the quinolone ring system may also be present. |
Spectroscopic and Structural Characterization
While specific spectra for this compound are not publicly available, its structural features allow for reliable prediction of its key spectroscopic signatures based on data from closely related analogs.[2][8][9][10]
-
¹H NMR (in DMSO-d₆): Expected signals would include a broad singlet for the N-H proton (δ > 11 ppm), a singlet for the carboxylic acid OH (δ > 12 ppm), a singlet for the C-3 proton, and distinct aromatic protons on the benzene ring, likely showing doublet or triplet splitting patterns characteristic of a tri-substituted benzene ring.
-
¹³C NMR (in DMSO-d₆): Key resonances are expected for the two carbonyl carbons (C=O) of the lactam and the carboxylic acid (δ > 160 ppm). Aromatic carbons will appear in the δ 110-150 ppm range, with the carbon bearing the bromine (C-8) showing a characteristic shift.
-
FT-IR (ATR): The spectrum should be dominated by a broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹). A sharp N-H stretch around 3200 cm⁻¹ is also expected. Two distinct C=O stretching vibrations should be visible: one for the carboxylic acid (~1700-1725 cm⁻¹) and one for the amide/lactam (~1650-1680 cm⁻¹).[8][9]
-
Mass Spectrometry (ESI-): In negative ion mode, the primary ion observed would be the deprotonated molecule [M-H]⁻ at m/z 265.9 and 267.9, showing the characteristic isotopic pattern for a single bromine atom.
Experimental Protocols for Physicochemical Determination
To ensure the reliability of data for research and development, empirical determination of physicochemical properties is essential. The following protocols are designed to be self-validating and provide a clear rationale for procedural choices.
Caption: Fig 2. A logical workflow for the comprehensive characterization of the title compound.
Protocol for Melting Point Determination
-
Principle & Justification: The melting point is a fundamental indicator of purity. A sharp melting range suggests a highly pure compound, while a broad range often indicates the presence of impurities. A standard digital melting point apparatus with a calibrated thermometer provides accuracy and reproducibility.
-
Methodology:
-
Sample Preparation: Finely grind a small amount (2-3 mg) of the dry compound.
-
Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.
-
Measurement:
-
Rapid Scan: Heat at a rate of 10-20 °C/min to determine an approximate melting range.
-
Accurate Scan: Allow the apparatus to cool. Using a fresh sample, heat rapidly to within 20 °C of the approximate melting point, then reduce the heating rate to 1-2 °C/min.
-
-
Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (clear point). This is the melting range.
-
-
System Validation: Calibrate the apparatus weekly using certified reference standards (e.g., caffeine, vanillin) that bracket the expected melting point of the analyte.
Protocol for Thermodynamic Solubility Assessment (Shake-Flask Method)
-
Principle & Justification: The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility. It measures the concentration of a saturated solution after a prolonged equilibration period, ensuring the true solubility is determined rather than a kinetically limited value. High-Performance Liquid Chromatography (HPLC) is used for accurate quantification.[1]
-
Methodology:
-
Preparation: Add an excess amount of the solid compound to a series of vials containing the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol). The presence of undissolved solid throughout the experiment is critical.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for at least 24-48 hours to ensure equilibrium is reached.
-
Sample Collection & Preparation:
-
Allow the vials to stand undisturbed for 1-2 hours for solids to settle.
-
Carefully withdraw an aliquot from the supernatant.
-
Immediately filter the aliquot through a 0.22 µm syringe filter (pre-wetted with the solvent to prevent analyte adsorption) to remove any undissolved microparticulates.
-
-
Quantification:
-
Dilute the filtered sample with the appropriate mobile phase.
-
Analyze the sample concentration using a validated HPLC method with a UV detector.
-
Calculate the concentration against a standard curve prepared from known concentrations of the compound.
-
-
-
Trustworthiness: The protocol's validity is confirmed by ensuring that the measured solubility is consistent between the 24-hour and 48-hour time points, indicating that equilibrium has been achieved.
Protocol for pKa Determination via UV-Vis Spectrophotometry
-
Principle & Justification: This method leverages the fact that the UV-Vis absorbance spectrum of an ionizable compound changes as it transitions between its protonated and deprotonated forms. By measuring the absorbance at a fixed wavelength across a range of pH values, a titration curve can be generated from which the pKa (the pH at which 50% of the compound is ionized) can be determined.[7]
-
Methodology:
-
Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12). A universal buffer system is ideal.
-
Stock Solution: Prepare a concentrated stock solution of the compound in a suitable solvent (e.g., methanol or DMSO).
-
Sample Preparation: Add a small, constant volume of the stock solution to each buffer solution to create a series of samples with the same total compound concentration but different pH values.
-
Spectral Scan: Record the full UV-Vis spectrum (e.g., 200-400 nm) for the most acidic and most basic samples to identify the wavelength with the largest absorbance change upon ionization (the analytical wavelength).
-
Measurement: Measure the absorbance of every sample at the predetermined analytical wavelength.
-
Data Analysis: Plot absorbance versus pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to calculate the pKa. The pKa is the pH at the inflection point of the curve.
-
-
System Validation: The pH meter must be calibrated with at least three standard buffers before use. The total concentration of the compound should be kept low to prevent self-association or solubility issues.
Conclusion and Future Directions
This compound possesses a suite of physicochemical properties characteristic of a high-melting, sparingly soluble aromatic carboxylic acid. Its structure is readily amenable to confirmation by standard spectroscopic techniques. The protocols detailed herein provide a robust framework for the empirical validation of its key properties, which is a prerequisite for its effective use in synthetic chemistry. Given the established importance of the quinolinone scaffold, this compound represents a valuable intermediate for the synthesis of novel compounds targeted at a range of diseases, from cancer to infectious agents.[2][11] Future work should focus on exploring its reactivity in cross-coupling and amidation reactions to generate libraries of new chemical entities for biological screening.
References
- 8-Bromoquinoline-4-carboxylic Acid | CAS 86-86-2.
- A novel approach to determining physicochemical and absorption properties of 6-fluoroquinolone derivatives: Experimental assessment | Request PDF - ResearchG
- A novel approach to determining physicochemical and absorption properties of 6-fluoroquinolone deriv
- Quinolone Derivative Physicochemical Studies: Phase Equilibria in Water and Alcoholic Solutions, Ionization Constants, and Calorimetric Analyses | Journal of Chemical & Engineering Data - ACS Public
- Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzo
- 8-Bromo-4-hydroxyquinoline-3-carboxylic acid | C10H6BrNO3 | CID 735364 - PubChem.
- 8-Bromoquinoline | C9H6BrN | CID 140109 - PubChem.
- 1248595-74-5|this compound - BLDpharm.
- Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Deriv
- 4-oxo-1,4-dihydroquinoline-3-carboxylic acid cas:13721-01-2.
- Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: System
- Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzo
- 8-Bromo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid - Heterocyclic Compounds - Crysdot.
- Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorot
- 8-Bromo-6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid - ChemBK.
- Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity - MDPI.
- 57278-44-1|8-Bromo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid - BLDpharm.
- US3691171A - Process for making 2-hydroxyquinoline-4-carboxylic acids - Google P
- Spectroscopic (FT-IR, FT-Raman) investigations and quantum chemical calculations of 4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxylic acid - PubMed.
- QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for comb
Sources
- 1. Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 8-Bromoquinoline-4-carboxylic Acid | CAS 86-86-2 | Structure, Uses, Safety, Supplier & Price in China [quinoline-thiophene.com]
- 4. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1248595-74-5|this compound|BLD Pharm [bldpharm.com]
- 6. zhonghanchemical.com [zhonghanchemical.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Spectroscopic (FT-IR, FT-Raman) investigations and quantum chemical calculations of 4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
8-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid CAS number and structure
An In-depth Technical Guide to 8-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid
Abstract
This guide provides a comprehensive technical overview of this compound (CAS No. 1248595-74-5), a heterocyclic compound of significant interest in medicinal chemistry and drug development. The 2-oxo-quinoline (or 4-hydroxy-2-quinolinone) core is recognized as a privileged structure due to its prevalence in molecules with diverse biological activities.[1] This document details the compound's physicochemical properties, outlines a robust synthetic pathway, discusses methods for its spectroscopic characterization, and explores its applications as a versatile building block for creating novel therapeutic agents, such as P-glycoprotein and dihydroorotate dehydrogenase (DHODH) inhibitors.[2][3] The content is tailored for researchers, scientists, and professionals in the field of drug discovery.
Compound Identification and Physicochemical Properties
This compound is a functionalized quinolinone derivative. The presence of a bromine atom at the C8 position and a carboxylic acid at the C4 position makes it a highly valuable intermediate for further chemical modification and library synthesis.
| Property | Value | Source |
| CAS Number | 1248595-74-5 | [4] |
| Molecular Formula | C₁₀H₆BrNO₃ | Calculated |
| Molecular Weight | 268.06 g/mol | Calculated |
| IUPAC Name | This compound | - |
| Appearance | Predicted to be a solid, likely off-white to pale yellow | General Knowledge |
| Structure | - | |
| Synonyms | 8-Bromo-1,2-dihydro-2-oxo-4-quinolinecarboxylic acid | - |
Synthesis and Purification
The synthesis of quinoline-4-carboxylic acids is classically achieved through condensation reactions such as the Pfitzinger or Doebner reactions.[5] The Pfitzinger reaction, which involves the condensation of an isatin derivative with a carbonyl compound, is a particularly effective method for generating this scaffold.[2]
Proposed Synthetic Pathway: Pfitzinger-Type Condensation
A logical and efficient route to synthesize the title compound is via the condensation of 5-bromoisatin with pyruvic acid in a basic medium. The causality behind this choice lies in the reliability of the Pfitzinger reaction to form the quinoline-4-carboxylic acid core in a single, convergent step. The base (e.g., potassium hydroxide) facilitates the opening of the isatin ring to form an isatinate intermediate, which then undergoes condensation with the enolate of pyruvic acid, followed by cyclization and dehydration to yield the final product.
Sources
- 1. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1248595-74-5|this compound|BLD Pharm [bldpharm.com]
- 5. researchgate.net [researchgate.net]
The Brominated Quinolone Carboxylic Acid Moiety: A Technical Guide to Biological Activity and Mechanistic Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinolone carboxylic acid scaffold represents one of the most successful chemotypes in antibacterial drug discovery. Strategic modification of this core structure has historically yielded compounds with broad-spectrum efficacy and favorable pharmacokinetic profiles. While fluorination at the C-6 position has been the hallmark of modern fluoroquinolones, the introduction of other halogens, particularly bromine, has unveiled a divergent and compelling spectrum of biological activities. This technical guide provides an in-depth exploration of the biological activities of brominated quinolone carboxylic acids, moving beyond the classical antibacterial paradigm to their emerging and potent role as anticancer agents. We will dissect the structure-activity relationships conferred by bromine substitution, detail the underlying mechanisms of action, and provide comprehensive, field-proven protocols for the evaluation of their efficacy.
The Quinolone Core: A Privileged Scaffold for DNA Topoisomerase Inhibition
Quinolone carboxylic acids exert their well-established antibacterial effects by targeting bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[1][2][3] These enzymes are critical for managing DNA topology during replication, transcription, and repair.
-
DNA Gyrase: Primarily in Gram-negative bacteria, this enzyme introduces negative supercoils into DNA, an essential process for relieving torsional stress during replication fork progression.[2][3]
-
Topoisomerase IV: Primarily in Gram-positive bacteria, this enzyme is responsible for decatenating (unlinking) daughter chromosomes after replication.[1][4]
The canonical mechanism involves the quinolone molecule intercalating into the DNA and binding to the enzyme, stabilizing the transient double-strand DNA breaks created by the topoisomerase.[3] This forms a ternary drug-enzyme-DNA "cleavage complex," which stalls the replication fork, triggers the SOS response, and ultimately leads to bactericidal effects.[2][3] The 3-carboxyl and 4-carbonyl groups of the quinolone core are essential for this activity, chelating a magnesium ion which mediates the interaction with the enzyme and DNA.[3]
Caption: Mechanism of quinolone antibacterial action via stabilization of the DNA-topoisomerase complex.
The Influence of Bromine: Shifting from Antibacterial to Anticancer Activity
While the foundational mechanism of topoisomerase inhibition remains relevant, the substitution of bromine onto the quinolone scaffold significantly modulates its biological profile, with a pronounced shift towards anticancer activity.[5][6] Structure-activity relationship (SAR) studies reveal that the position and number of bromine atoms are critical determinants of this cytotoxic potential.
Notably, substitutions at the C-3, C-5, and C-7 positions have been shown to confer potent antiproliferative effects.[7] For instance, the presence of bromine at both the C-5 and C-7 positions can lead to significant inhibition of cancer cell proliferation, whereas compounds lacking these substitutions may be inactive.[7] This suggests that the bulky and lipophilic nature of bromine, compared to fluorine, fundamentally alters the molecule's interaction with its biological targets.
The anticancer mechanism of brominated quinolines is multifactorial but frequently involves:
-
Induction of Apoptosis: Many brominated quinoline derivatives trigger programmed cell death, a hallmark of effective anticancer agents.[7][8] This can be confirmed through assays demonstrating DNA laddering, caspase-3 activation, or Annexin V staining.[9]
-
Inhibition of Eukaryotic Topoisomerases: While antibacterial quinolones selectively target prokaryotic topoisomerases, certain structural modifications, including halogenation, can shift this specificity. Some brominated quinolines have been found to inhibit human topoisomerase I, a critical enzyme for relaxing DNA supercoiling during replication and transcription in cancer cells.[7]
-
Cell Cycle Arrest: These compounds can halt the progression of the cell cycle, often at the G2/M or S phase, preventing cancer cells from dividing and proliferating.[8][9]
Quantitative Analysis of Biological Activity
The efficacy of brominated quinolone carboxylic acids is quantified by determining their inhibitory concentrations against relevant cell lines. For antibacterial activity, this is the Minimum Inhibitory Concentration (MIC), while for anticancer activity, it is typically the half-maximal inhibitory concentration (IC₅₀).
Table 1: Anticancer Activity of Representative Brominated Quinolines
| Compound ID | Structure/Substitution | Cancer Cell Line | IC₅₀ (µM) | Citation |
| Compound 11 | 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6 (Rat Glioblastoma) | 15.4 | [7] |
| HeLa (Human Cervical Cancer) | 26.4 | [7] | ||
| HT29 (Human Colon Adenocarcinoma) | 15.0 | [7] | ||
| Compound 7 | 3,5,6,7-tetrabromo-8-methoxyquinoline | C6 (Rat Glioblastoma) | 39.4 | [7] |
| HeLa (Human Cervical Cancer) | 49.3 | [7] | ||
| HT29 (Human Colon Adenocarcinoma) | 41.5 | [7] | ||
| Compound 17 | 6,8-dibromo-5-nitroquinoline | C6 (Rat Glioblastoma) | 30.6 | [7] |
| HeLa (Human Cervical Cancer) | 36.8 | [7] | ||
| HT29 (Human Colon Adenocarcinoma) | 26.5 | [7] | ||
| Compound 2b | 3-bromo-6-nitro-1-(1-phenylethyl)-2-p-tolylquinolin-4(1H)-one | K-562 (Human Myelogenous Leukemia) | >50% apoptosis | [8] |
Note: The data presented highlights the potent cytotoxic effects of these compounds, often superior to standard chemotherapeutic agents like 5-Fluorouracil in the same studies.[7]
Key Experimental Protocols
Evaluating the biological activity of novel brominated quinolone carboxylic acids requires robust and standardized assays. The following sections provide detailed, step-by-step protocols for assessing antibacterial, cytotoxic, and enzyme-inhibitory activities.
Caption: A typical experimental workflow for evaluating the biological activity of novel compounds.
Protocol: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[10][11]
I. Materials & Reagents:
-
Sterile 96-well microtiter plates (flat bottom)
-
Test compound (brominated quinolone) stock solution (e.g., in DMSO)
-
Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Multichannel pipette
II. Step-by-Step Procedure:
-
Inoculum Preparation: a. From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline or MHB. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[11] d. Dilute this standardized suspension 1:150 in MHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL.[11] The final concentration in the wells after inoculation will be 5 x 10⁵ CFU/mL.
-
Plate Preparation (Serial Dilution): a. Add 100 µL of sterile MHB to all wells of a 96-well plate. b. Prepare a 2x working stock of your test compound at the highest desired concentration in MHB. c. Add 100 µL of this 2x compound stock to the wells in column 1. This results in a 1x final concentration after bacterial inoculation. d. Using a multichannel pipette, mix the contents of column 1 by pipetting up and down, then transfer 100 µL from column 1 to column 2. e. Repeat this two-fold serial dilution process across the plate to column 10. Discard 100 µL from column 10.[12] f. Column 11 serves as the growth control (no compound). g. Column 12 serves as the sterility control (MHB only, no bacteria).[12]
-
Inoculation: a. Add 100 µL of the diluted bacterial inoculum (from step 1d) to wells in columns 1 through 11. Do not add bacteria to column 12.[11]
-
Incubation: a. Cover the plate and incubate at 37°C for 18-24 hours in ambient air.
-
Result Interpretation: a. Following incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[10] b. The growth control (column 11) should be turbid, and the sterility control (column 12) should be clear.
Protocol: Cytotoxicity Assessment via MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[13][14] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to an insoluble purple formazan.
I. Materials & Reagents:
-
Human cancer cell lines (e.g., HT29, HeLa, MCF-7)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compound (brominated quinolone) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well tissue culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Plate reader (spectrophotometer)
II. Step-by-Step Procedure:
-
Cell Seeding: a. Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. b. Incubate the plate for 24 hours to allow cells to attach.[15]
-
Compound Treatment: a. Prepare serial dilutions of the brominated quinolone in culture medium at 2x the final desired concentrations. b. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include wells for vehicle control (e.g., DMSO diluted to the highest concentration used) and untreated cells. c. Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).[15]
-
MTT Addition and Incubation: a. After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[13] b. Incubate the plate for an additional 4 hours in the humidified incubator. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: a. Carefully remove the medium from each well without disturbing the formazan crystals. b. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[13] c. Gently pipette to ensure complete dissolution, resulting in a homogenous purple solution.
-
Data Acquisition: a. Measure the absorbance of each well using a plate reader at a wavelength of 570 nm. b. Use a reference wavelength of 630 nm to subtract background noise if desired. c. Calculate cell viability as a percentage relative to the untreated control cells. Plot the viability against the log of the compound concentration to determine the IC₅₀ value.
Protocol: DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.[16][17]
I. Materials & Reagents:
-
Purified bacterial DNA gyrase (containing GyrA and GyrB subunits)
-
Relaxed plasmid DNA (e.g., pBR322) as a substrate
-
5x Assay Buffer (e.g., 250 mM Tris-HCl pH 7.6, 120 mM KCl, 50 mM MgCl₂, 25 mM DTT, 9 mM ATP)
-
Test compound (brominated quinolone)
-
Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Agarose gel (1%) in TAE buffer
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis system and imaging equipment
II. Step-by-Step Procedure:
-
Reaction Setup: a. In a microcentrifuge tube on ice, prepare the reaction mixtures. A typical 20 µL reaction would include:
- 4 µL of 5x Assay Buffer
- 0.5 µg of relaxed pBR322 DNA
- Varying concentrations of the test compound
- Purified DNA gyrase (e.g., 1 unit)
- Nuclease-free water to a final volume of 20 µL b. Include a "no enzyme" control (shows position of relaxed DNA) and a "no compound" control (shows maximum supercoiling).
-
Incubation: a. Incubate the reaction tubes at 37°C for 1 hour.[1]
-
Reaction Termination: a. Stop the reaction by adding 4 µL of Stop Buffer/Loading Dye to each tube.[17] b. For cleaner results, proteinase K treatment followed by chloroform extraction can be performed, but is optional.[17]
-
Agarose Gel Electrophoresis: a. Load the entire reaction mixture into the wells of a 1% agarose gel containing ethidium bromide. b. Run the gel at a constant voltage (e.g., 80-100 V) until there is adequate separation between the supercoiled and relaxed forms of the plasmid. Supercoiled DNA migrates faster than relaxed DNA.
-
Analysis: a. Visualize the DNA bands under UV light and capture an image. b. Inhibition is observed as a decrease in the amount of the faster-migrating supercoiled DNA band and an increase in the slower-migrating relaxed DNA band. c. The IC₅₀ can be determined by quantifying the band intensities at different compound concentrations.[1]
Conclusion and Future Directions
Brominated quinolone carboxylic acids represent a fascinating evolution of a classical antibacterial scaffold. While retaining the core ability to interact with topoisomerases, the strategic placement of bromine atoms redirects their biological activity, creating a class of compounds with significant potential as anticancer agents. The evidence points towards mechanisms involving the induction of apoptosis and inhibition of human topoisomerases, activities that are highly desirable in oncology drug development.
Future research should focus on expanding the SAR studies to fine-tune the cytotoxic potency while minimizing off-target effects. Elucidating the precise molecular interactions with eukaryotic topoisomerases and identifying other potential cellular targets will be crucial for advancing these compounds from promising leads to clinical candidates. The robust protocols detailed in this guide provide a solid framework for the systematic evaluation of this promising class of molecules.
References
-
Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega. (2024). Available at: [Link]
-
Broth Microdilution. MI - Microbiology. Available at: [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. (2023). Available at: [Link]
-
MIC Determination By Microtitre Broth Dilution Method. Hancock Lab, University of British Columbia. Available at: [Link]
-
Broth Dilution Method for MIC Determination. Microbe Online. (2013). Available at: [Link]
-
Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube, uploaded by Henrik's Lab. (2021). Available at: [Link]
-
Structure-Activity Relationships of the Quinolone Antibacterials in the New Millenium: Some Things Change, Others Do Not. ResearchGate. Available at: [Link]
-
Potent DNA gyrase inhibitors bind asymmetrically to their target using symmetrical bifurcated halogen bonds. Nature Communications. (2021). Available at: [Link]
-
The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. Molecules. (2021). Available at: [Link]
-
Exploration of quinolone and quinoline derivatives as potential anticancer agents. European Journal of Medicinal Chemistry. (2019). Available at: [Link]
-
Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities. Methods in Molecular Biology. (2009). Available at: [Link]
-
Drug repurposing of fluoroquinolones as anticancer agents in 2023. RSC Advances. (2024). Available at: [Link]
-
The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. Molecules. (2018). Available at: [Link]
-
Synthesis and anticancer activity of novel 2-quinolone derivatives. ResearchGate. Available at: [Link]
-
Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis. Antimicrobial Agents and Chemotherapy. (2001). Available at: [Link]
-
Structure-activity relationships in quinolone antibacterials: design, synthesis and biological activities of novel isothiazoloquinolones. Drugs Under Experimental and Clinical Research. (1988). Available at: [Link]
-
Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Molecules. (2021). Available at: [Link]
-
Structure-activity relationship of quinolone antibacterial agents: the effects of C-2 substitution. Drugs Under Experimental and Clinical Research. (1990). Available at: [Link]
-
Synthesis of 6-Bromoquinoline. Scribd. Available at: [Link]
-
Inhibitory activities of quinolones against DNA gyrase and topoisomerase IV purified from Staphylococcus aureus. Antimicrobial Agents and Chemotherapy. (1995). Available at: [Link]
-
Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids. Journal of Medicinal Chemistry. (1988). Available at: [Link]
-
Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities. ResearchGate. Available at: [Link]
-
Structure–activity relationships of quinolones. ResearchGate. Available at: [Link]
-
Quinolones Mechanism of action. YouTube, uploaded by Medical Animated Library. (2020). Available at: [Link]
-
Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. Antimicrobial Agents and Chemotherapy. (2009). Available at: [Link]
-
DNA Gyrase as a Target for Quinolones. Biomedicines. (2023). Available at: [Link]
-
Cell sensitivity assays: the MTT assay. Methods in Molecular Biology. (2011). Available at: [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]
-
MTT Assay for Cytotoxicity. G-Biosciences. (2018). Available at: [Link]
-
Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. (2016). Available at: [Link]
Sources
- 1. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. Inhibitory activities of quinolones against DNA gyrase and topoisomerase IV purified from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican [mdpi.com]
- 7. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Broth Microdilution | MI [microbiology.mlsascp.com]
- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 17. topogen.com [topogen.com]
An In-Depth Technical Guide to the Spectroscopic Characterization of 8-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive analysis of the spectroscopic data for 8-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid, a compound of significant interest in medicinal chemistry and materials science. As a quinolone derivative, this molecule is part of a class of compounds known for their diverse biological activities. The strategic placement of a bromine atom at the 8-position, a keto group at the 2-position (lactam), and a carboxylic acid at the 4-position creates a unique electronic and structural profile. Understanding the precise spectroscopic signature of this molecule is paramount for its unambiguous identification, purity assessment, and for elucidating its interactions in various chemical and biological systems.
This guide is structured to provide not just the data, but the scientific reasoning behind the spectral features. We will delve into the expected and observed data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), explaining the causal relationships between the molecular structure and the resulting spectra. The methodologies described herein represent best practices for the acquisition and interpretation of high-quality spectroscopic data for this class of compounds. While direct experimental spectra for this specific molecule are available from suppliers, this guide will also draw upon established data from closely related analogs to provide a robust and well-rounded analytical perspective.[1]
Molecular Structure and Spectroscopic Correlation
The structural features of this compound are key to interpreting its spectra. The quinolone core, the lactam functionality, the carboxylic acid group, and the bromine substituent each impart distinct and predictable spectroscopic characteristics.
Caption: Molecular structure of this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For the title compound, both ¹H and ¹³C NMR are indispensable for structural confirmation.
¹H NMR Spectroscopy
The ¹H NMR spectrum will reveal the chemical environment of each proton, their multiplicities (splitting patterns), and their integrations (number of protons).
Expected ¹H NMR Data (in DMSO-d₆):
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H1 (N-H) | 11.5 - 12.5 | br s | - |
| H3 | ~6.5 - 7.0 | s | - |
| H5 | ~7.8 - 8.0 | d | ~8.0 |
| H6 | ~7.3 - 7.5 | t | ~8.0 |
| H7 | ~7.6 - 7.8 | d | ~8.0 |
| COOH | > 13.0 | br s | - |
Rationale and Field-Proven Insights:
-
N-H and COOH Protons: The protons on the nitrogen (N-H of the lactam) and the carboxylic acid (COOH) are acidic and their chemical shifts are highly dependent on solvent and concentration due to hydrogen bonding. In a hydrogen-bond accepting solvent like DMSO-d₆, these signals are expected to be downfield and broad. The carboxylic acid proton is typically the most downfield signal.
-
H3 Proton: The proton at the 3-position is on a carbon adjacent to the carbonyl group of the lactam and the carboxylic acid at C4. This proton is expected to appear as a singlet, as seen in similar 2-oxo-1,2-dihydroquinoline structures.[2] Its chemical shift will be influenced by the electron-withdrawing nature of the adjacent carbonyls.
-
Aromatic Protons (H5, H6, H7): The protons on the benzene ring will form a coupled system. H6, being situated between H5 and H7, is expected to be a triplet (or more accurately, a doublet of doublets with similar coupling constants). H5 and H7 will appear as doublets (or doublet of doublets). The bromine atom at the 8-position will have a deshielding effect on the neighboring protons, particularly H7. The precise chemical shifts can be compared to those of similar substituted quinolones.[3]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule.
Expected ¹³C NMR Data (in DMSO-d₆):
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C2 (C=O, lactam) | ~160 - 165 |
| C3 | ~110 - 115 |
| C4 | ~140 - 145 |
| C4a | ~120 - 125 |
| C5 | ~125 - 130 |
| C6 | ~122 - 127 |
| C7 | ~130 - 135 |
| C8 (C-Br) | ~115 - 120 |
| C8a | ~138 - 142 |
| COOH (C=O) | ~165 - 170 |
Rationale and Field-Proven Insights:
-
Carbonyl Carbons: The two carbonyl carbons (C2 of the lactam and the carboxylic acid) will be the most downfield signals in the spectrum, typically appearing above 160 ppm.
-
C-Br Carbon: The carbon directly attached to the bromine atom (C8) will experience a direct electronic effect, and its chemical shift will be a key indicator of the bromine's position.
-
Quaternary Carbons: The quaternary carbons (C4, C4a, C8, and C8a) can be distinguished from protonated carbons using a DEPT (Distortionless Enhancement by Polarization Transfer) experiment.
-
Aromatic and Olefinic Carbons: The remaining sp² hybridized carbons of the quinolone ring will appear in the typical aromatic/olefinic region (110-145 ppm). Their specific shifts are influenced by the electronic effects of the substituents.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is advantageous for its ability to dissolve a wide range of organic compounds and for observing exchangeable protons like N-H and COOH.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical parameters: 16-32 scans, spectral width of ~16 ppm, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 512-2048 scans, spectral width of ~220 ppm, relaxation delay of 2 seconds.
-
-
2D NMR (for full assignment):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C, crucial for assigning quaternary carbons.
-
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
Expected IR Data (ATR):
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3300 - 2500 | O-H stretch (COOH) | Broad |
| ~3200 - 3000 | N-H stretch (lactam) | Medium |
| ~1720 - 1690 | C=O stretch (COOH) | Strong |
| ~1680 - 1650 | C=O stretch (lactam) | Strong |
| ~1600, 1470 | C=C stretch (aromatic) | Medium |
| ~1250 - 1200 | C-O stretch (COOH) | Strong |
| ~800 - 750 | C-H bend (aromatic) | Strong |
Rationale and Field-Proven Insights:
-
O-H and N-H Stretching: The most prominent feature will likely be the very broad absorption from the carboxylic acid O-H stretch, which is due to strong hydrogen bonding. This band often overlaps with the C-H stretching region. The N-H stretch of the lactam will also be present, typically as a sharper band on top of the broad O-H signal.
-
Carbonyl Stretching: Two distinct, strong carbonyl absorptions are expected. The carboxylic acid C=O stretch will appear at a higher wavenumber than the lactam C=O stretch. This is a key diagnostic feature for the presence of both functional groups. The lactam carbonyl frequency is consistent with that observed in similar 2-oxoquinoline structures.[3]
-
Aromatic Region: The C=C stretching vibrations of the quinoline ring will appear in the 1600-1450 cm⁻¹ region.
-
Fingerprint Region: The region below 1300 cm⁻¹ will contain complex vibrations, including the C-O stretch of the carboxylic acid and C-H bending modes, which are characteristic of the overall molecular structure.
Experimental Protocol: IR Data Acquisition
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is recommended for solid samples, as it requires minimal sample preparation.
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition:
-
Collect a background spectrum of the clean ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
The data is usually presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).
-
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is crucial for confirming its elemental composition and structural features.
Expected Mass Spectrometry Data (ESI+):
| m/z Value (Expected) | Ion Identity |
| 267.9/269.9 | [M+H]⁺ (isotopic pattern for 1 Br) |
| 289.9/291.9 | [M+Na]⁺ (isotopic pattern for 1 Br) |
| 223.9/225.9 | [M+H - CO₂]⁺ (loss of carbon dioxide) |
Rationale and Field-Proven Insights:
-
Molecular Ion: Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is expected to be a prominent peak. Due to the presence of a bromine atom, this peak will appear as a doublet with a characteristic ~1:1 intensity ratio, with the peaks separated by 2 mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). This isotopic pattern is a definitive indicator of a monobrominated compound.
-
Adducts: Sodium adducts, [M+Na]⁺, are also commonly observed in ESI-MS.
-
Fragmentation: Quinolone carboxylic acids are known to undergo characteristic fragmentation. A common fragmentation pathway is the loss of carbon dioxide (44 Da) from the carboxylic acid group, leading to a significant [M+H - CO₂]⁺ fragment ion.[4][5] Further fragmentation of the quinolone ring can also occur.
Sources
- 1. 1248595-74-5|this compound|BLD Pharm [bldpharm.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Potential Therapeutic Targets of 8-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic Acid and its Analogs
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline core is a quintessential privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities.[1][2][3] Specifically, the 2-oxo-1,2-dihydroquinoline-4-carboxylic acid scaffold has emerged as a promising framework for developing novel therapeutics. This technical guide provides an in-depth analysis of the potential therapeutic targets for a specific analog, 8-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid. While direct studies on this particular brominated derivative are limited, this document synthesizes extensive research on structurally related compounds to illuminate its most promising therapeutic avenues. We will explore key molecular targets in oncology, including the modulation of multidrug resistance via P-glycoprotein inhibition and the targeting of metabolic enzymes like Sirtuin 3.[4][5] Furthermore, we will delve into the well-established antimicrobial mechanisms of the broader quinolone class, such as the inhibition of bacterial DNA gyrase and topoisomerase IV, which may represent additional therapeutic opportunities.[6][7] This guide consolidates current knowledge, presents detailed methodologies for target validation, and provides a strategic framework for future research and development efforts centered on this compound class.
The Quinolinone-4-Carboxylic Acid Scaffold: A Privileged Framework in Drug Discovery
The quinoline ring system is a recurring motif in both natural products and synthetic molecules, prized for its versatile biological activity.[1][8] The 2-oxo-1,2-dihydroquinoline-4-carboxylic acid core, in particular, combines several key pharmacophoric features: a hydrogen bond-accepting keto group, a hydrogen bond-donating N-H group, and an acidic carboxylic acid moiety, which can engage in various interactions with biological macromolecules. The synthetic accessibility of this scaffold allows for extensive functionalization at multiple positions, enabling the fine-tuning of its pharmacological profile.[1][9] Derivatives have demonstrated significant potential across multiple therapeutic areas, including oncology, infectious diseases, and inflammation.[1][10] The bromine atom at the 8-position of the title compound likely modulates its lipophilicity, electronic properties, and steric profile, potentially enhancing potency or altering target selectivity compared to its unsubstituted parent structure.
Primary Potential Therapeutic Area: Oncology
The most compelling evidence for the therapeutic potential of the 2-oxo-1,2-dihydroquinoline-4-carboxylic acid scaffold lies in the field of oncology. Research points to several distinct mechanisms by which these compounds can exert anti-cancer effects.
Target 2.1: P-glycoprotein (ABCB1) and Reversal of Multidrug Resistance
A major obstacle in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp, or ABCB1).[5][11] P-gp functions as an ATP-dependent efflux pump, actively removing a wide range of cytotoxic drugs from cancer cells and reducing their intracellular concentration to sub-therapeutic levels.[11]
Recent studies have identified 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives as potent inhibitors of P-glycoprotein.[5] A quantitative structure-activity relationship (QSAR) and molecular docking study on a series of these compounds successfully developed a predictive model for their inhibitory activity against ABCB1.[5][11] The docking analysis revealed that these molecules establish significant binding affinities within the transporter's binding pocket through both hydrophobic interactions and hydrogen bonds.[5] This suggests that this compound could act as a chemosensitizer, restoring the efficacy of conventional anticancer drugs in resistant tumors.
Caption: Mechanism of P-glycoprotein (ABCB1) inhibition to reverse multidrug resistance.
Target 2.2: Sirtuin Deacetylases (SIRT3)
Sirtuins are a class of NAD+-dependent deacetylases that regulate numerous cellular processes, including metabolism, stress resistance, and longevity.[4] Sirtuin 3 (SIRT3), a mitochondrial sirtuin, is often overexpressed in certain cancers, such as acute myeloid leukemia (AML), where it promotes cancer cell survival and proliferation. Consequently, selective inhibition of SIRT3 has emerged as a promising anticancer strategy.[4]
A series of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives were designed and synthesized as SIRT3 inhibitors. One lead compound, P6, demonstrated a selective inhibitory effect on SIRT3 with an IC50 value of 7.2 µM, showing greater than four-fold selectivity over the related SIRT1 and SIRT2 isoforms.[4] Molecular docking studies confirmed a specific binding pattern within the active site of SIRT3.[4] This precedent strongly suggests that the quinoline-4-carboxylic acid scaffold is well-suited for targeting this enzyme.
Target 2.3: Dihydroorotate Dehydrogenase (DHODH)
Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine synthesis pathway, which is critical for the proliferation of rapidly dividing cells, including cancer cells.[1] The quinoline-4-carboxylic acid scaffold has been identified as a potent inhibitor of DHODH.[1] As shown in the table below, certain derivatives exhibit nanomolar potency against this target.
| Compound ID | Target | IC50 | Source |
| Compound 41 | DHODH | 9.71 nM | [1] |
| Compound 43 | DHODH | 26.2 nM | [1] |
| P6 | SIRT3 | 7.2 µM | [1][4] |
| Compound 7c | MCF-7 (Breast Cancer) | 1.73 µg/mL | [1] |
Table 1: Anticancer Activity of Selected Quinoline-4-Carboxylic Acid Derivatives.
Potential Therapeutic Area: Infectious Diseases
The quinolone core is famously associated with a potent class of broad-spectrum antibiotics.[7] While most clinically used quinolones are fluoroquinolones with a 4-oxo structure, the fundamental mechanism of action is likely shared across the broader chemical class, including 2-oxo derivatives.
Target 3.1: Bacterial DNA Gyrase and Topoisomerase IV
The primary and most well-established mechanism of action for quinolone antibiotics is the inhibition of bacterial DNA synthesis.[6] This is achieved by targeting two essential type II topoisomerase enzymes:
-
DNA Gyrase (GyrA/GyrB subunits): Responsible for introducing negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription.[6]
-
Topoisomerase IV (ParC/ParE subunits): Primarily involved in decatenating daughter chromosomes after replication, allowing for cell division.[6][7]
Quinolones trap these enzymes on the DNA in the form of a stable complex, leading to an accumulation of double-strand DNA breaks and ultimately triggering cell death.[7]
Target 3.2: Emerging Antibacterial Targets
As bacterial resistance to traditional quinolones grows, research has uncovered novel targets. Some quinoline derivatives have been shown to interact with:
-
Filamentous temperature-sensitive protein Z (FtsZ): A prokaryotic homolog of tubulin that is central to bacterial cell division.[6]
-
Bacterial Cell Membrane: Certain quinolones can interact with membrane components, leading to increased permeability and leakage of intracellular contents.[6]
Methodologies for Target Identification and Validation
To systematically evaluate this compound, a multi-step approach combining computational and experimental methods is recommended. This workflow ensures a rigorous and evidence-based progression from hypothesis to validated target.
Workflow 4.1: Computational Target Hypothesis Generation
The initial phase leverages computational tools to predict likely biological targets and rationalize structure-activity relationships, guiding subsequent experimental work.
Caption: Computational workflow for generating and refining target hypotheses.
Protocol: Molecular Docking Against P-glycoprotein (ABCB1)
-
Preparation of Receptor: Obtain the crystal structure of human P-glycoprotein (e.g., PDB ID: 6C0V) from the Protein Data Bank.[5] Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges using software like AutoDock Tools or Maestro.
-
Ligand Preparation: Generate a 3D structure of this compound. Minimize its energy using a suitable force field (e.g., MMFF94).
-
Grid Generation: Define the binding site for docking. This can be centered on the co-crystallized ligand in the original PDB file or defined as the known transmembrane drug-binding domain.
-
Docking Execution: Perform the docking simulation using a program like AutoDock Vina. Employ a search algorithm (e.g., Lamarckian Genetic Algorithm) to explore conformational space.
-
Analysis: Analyze the resulting poses based on their predicted binding energy (kcal/mol) and the specific interactions (hydrogen bonds, hydrophobic contacts) formed with key residues in the binding site.[5] Compare these results with the docking scores of known P-gp inhibitors.
Workflow 4.2: In Vitro Target Validation and Cellular Activity
Following computational screening, a series of in vitro biochemical and cell-based assays are required to confirm target engagement and functional cellular effects.
Caption: Experimental workflow for in vitro target validation.
Protocol: SIRT3 Inhibition Assay (Fluorometric)
-
Principle: This assay measures the ability of a compound to inhibit the deacetylation of a fluorogenic acetylated peptide substrate by the SIRT3 enzyme.
-
Reagents: Recombinant human SIRT3 enzyme, NAD+, fluorogenic acetylated peptide substrate (e.g., from p-nitroaniline), developer solution.
-
Procedure: a. In a 96-well plate, add SIRT3 enzyme to wells containing assay buffer. b. Add serial dilutions of this compound (typically from 0.1 to 100 µM) or vehicle control (DMSO). Incubate for 15 minutes at 37°C. c. Initiate the reaction by adding a mixture of the fluorogenic substrate and NAD+. d. Incubate for 45-60 minutes at 37°C. e. Stop the reaction and develop the fluorescent signal by adding the developer solution. f. Read the fluorescence intensity (e.g., excitation 360 nm, emission 460 nm) on a plate reader.
-
Data Analysis: Normalize the data to controls. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[4]
Protocol: MTT Assay for Cellular Proliferation
-
Principle: The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[1]
-
Procedure: a. Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[10] b. Treat the cells with various concentrations of this compound for 48-72 hours. c. After incubation, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product. d. Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or acidified isopropanol). e. Measure the absorbance at ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Summary and Future Directions
While this compound remains a largely uncharacterized molecule, a comprehensive analysis of its core scaffold and related analogs points to several high-potential therapeutic targets. The most promising avenues appear to be in oncology, specifically as an inhibitor of P-glycoprotein to combat multidrug resistance or as a modulator of cancer metabolism via SIRT3 or DHODH inhibition .[1][5] The foundational research into the antibacterial activity of quinolones also provides a robust secondary line of investigation against bacterial topoisomerases .[6]
Future research should focus on the chemical synthesis of this compound and its systematic evaluation using the computational and experimental workflows outlined in this guide.[9] Initial efforts should prioritize confirming its activity in P-gp-overexpressing cancer cell lines and in biochemical assays against SIRT3 and DNA gyrase. These studies will rapidly clarify the primary therapeutic potential of this compound and pave the way for further lead optimization and preclinical development.
References
- BenchChem. (n.d.). Potential Therapeutic Targets of Quinolone Antibacterial Agents Against Staphylococcus aureus.
- He, Y., et al. (2023). Quinolone Antibiotics: Resistance and Therapy. International Journal of Molecular Sciences.
- BenchChem. (n.d.). Application Notes and Protocols: Derivatives of Quinoline-4-Carboxylic Acid.
- Al-Ostath, O., et al. (2022). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules.
- Unknown Author. (n.d.). Quinolones Chemistry and its Therapeutic Activities. RJPT.
- Borges, E. D., et al. (2021). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry.
- Dube, P. S., et al. (2022). Quinolone: a versatile therapeutic compound class. Molecular Diversity.
- Mori, S., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry.
- Abreu, A. R., et al. (2019). 260 quinolones for applications in medicinal chemistry: synthesis and structure. Organic & Biomolecular Chemistry.
- Alhazzazi, M. O., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry.
- LookChem. (n.d.). 8-Bromoquinoline-4-carboxylic Acid.
- Ujhelyiová, L., et al. (2025). Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. Folia Microbiologica.
- Chibani, S., et al. (2023). QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4-carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance. Heliyon.
- Chibani, S., et al. (2023). QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4-carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance. National Institutes of Health.
- Ghorab, M. M., et al. (2022). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules.
- Crysdot. (n.d.). 8-Bromo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
- Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research.
- Domagala, J. M., et al. (1989). US Patent 4,822,801A: 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents. Google Patents.
- Tzani, A., et al. (2023). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. International Journal of Molecular Sciences.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 5. QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Quinolone Antibiotics: Resistance and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 8-Bromoquinoline-4-carboxylic Acid | CAS 86-86-2 | Structure, Uses, Safety, Supplier & Price in China [quinoline-thiophene.com]
- 10. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Molecular Docking of 8-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid with P-glycoprotein (ABCB1)
An in-depth technical guide for researchers, scientists, and drug development professionals on the experimental setup for molecular docking of 8-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid.
This guide provides a comprehensive protocol for conducting molecular docking studies on this compound, a compound belonging to the quinoline class of derivatives which have shown a range of biological activities.[1][2][3][4][5] In this application note, we will focus on its potential interaction with P-glycoprotein (P-gp, also known as ABCB1), a crucial protein in the context of multidrug resistance in cancer therapy.[6][7]
The causality behind selecting P-glycoprotein as the target is rooted in recent studies that have identified derivatives of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid as potent inhibitors of this efflux pump.[6][7] By inhibiting P-gp, these compounds can potentially restore the efficacy of co-administered anticancer drugs.[7] This protocol will utilize AutoDock Vina, a widely-used open-source molecular docking program, for the simulation.[8][9][10]
Foundational Principles of Molecular Docking
Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex.[11] The primary objectives are to predict the binding mode and estimate the binding affinity, often represented by a scoring function. A more negative binding energy generally indicates a more stable protein-ligand complex.[12] This in-silico technique is instrumental in the early stages of drug discovery for virtual screening and lead optimization.[2]
Figure 1: A high-level overview of the molecular docking workflow.
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for the molecular docking of this compound with P-glycoprotein.
| Software/Resource | Purpose | Availability |
| AutoDock Tools (ADT) | Graphical user interface for preparing protein and ligand files. | Free |
| AutoDock Vina | The core docking program. | Free |
| PyMOL or UCSF ChimeraX | Molecular visualization of proteins and ligands.[10][13] | Free for academic use |
| Protein Data Bank (PDB) | Repository for 3D structures of biological macromolecules. | Public Database |
| PubChem | Database of chemical molecules and their activities. | Public Database |
| ChemDraw or MarvinSketch | 2D chemical structure drawing. | Commercial/Free |
The accuracy of the docking simulation is highly dependent on the correct preparation of the ligand.[14][15]
-
Obtain 2D Structure: Draw the structure of this compound using ChemDraw or a similar tool. Alternatively, obtain the structure from a database like PubChem.[16][17]
-
Convert to 3D: Convert the 2D structure to a 3D conformation. Most chemical drawing tools have this functionality.
-
Energy Minimization: Perform an energy minimization of the 3D structure using a suitable force field (e.g., MMFF94). This step is crucial for obtaining a low-energy, realistic conformation of the ligand.[18]
-
Load into AutoDock Tools (ADT):
-
Open ADT.
-
Go to Ligand -> Input -> Open and select the energy-minimized ligand file.
-
-
Set Torsion Bonds:
-
ADT will automatically detect the rotatable bonds. You can adjust these if necessary. For this specific molecule, allowing rotation around the bond connecting the carboxylic acid group to the quinoline ring is important.[17]
-
-
Save as PDBQT:
-
Go to Ligand -> Output -> Save as PDBQT. This file format contains the atomic coordinates, charges, and information about the rotatable bonds.
-
Proper preparation of the receptor is critical for a successful docking experiment.[15][16][19]
-
Download Protein Structure:
-
Navigate to the Protein Data Bank (rcsb.org).
-
Search for the PDB ID: 6C0V , which is the crystal structure of human P-glycoprotein.[7]
-
Download the structure in PDB format.
-
-
Clean the Protein Structure:
-
Load into AutoDock Tools (ADT):
-
Open ADT.
-
Go to File -> Read Molecule and select the cleaned PDB file.
-
-
Add Hydrogens:
-
Go to Edit -> Hydrogens -> Add.
-
Select Polar only and click OK. Crystal structures often lack hydrogen atoms, which are essential for correct charge calculations and hydrogen bonding.[19]
-
-
Compute Charges:
-
Go to Edit -> Charges -> Compute Gasteiger. These charges are necessary for the scoring function in AutoDock Vina.
-
-
Save as PDBQT:
-
Go to Grid -> Macromolecule -> Choose.
-
Select the protein and click Select Molecule.
-
Save the prepared protein as a PDBQT file.
-
The grid box defines the three-dimensional space where the docking algorithm will search for binding poses.
-
Open Grid Box Tool:
-
In ADT, go to Grid -> Grid Box.
-
-
Define the Binding Site:
-
For P-glycoprotein, the binding site is a large internal cavity. Based on the literature for the 6C0V structure, you can center the grid box on the known substrate-binding region.
-
Adjust the center and dimensions of the grid box to encompass the entire binding pocket. A common approach is to use the coordinates of a co-crystallized ligand as the center of the grid box.
-
-
Save Grid Parameters:
-
Note down the coordinates for the center of the grid and the dimensions (x, y, z) of the box. This information will be used in the configuration file for AutoDock Vina.
-
Figure 2: Detailed workflow for ligand and protein preparation.
-
Create a Configuration File:
-
Create a text file (e.g., conf.txt) and add the following lines, replacing the values with your specific file names and grid parameters:
-
-
Execute AutoDock Vina:
-
Open a terminal or command prompt.
-
Navigate to the directory containing your PDBQT files and the configuration file.
-
Run the following command:
-
This will initiate the docking simulation. The results will be saved in docking_results.pdbqt and a log file will be created.
-
Analysis and Interpretation of Results
The primary output to consider is the binding affinity, reported in kcal/mol in the log file and the output PDBQT file.[12] A more negative value indicates a stronger predicted binding.[12] This value can be used to rank different ligands or different poses of the same ligand.
The output PDBQT file contains multiple binding poses (typically 9 by default).
-
Visualize the Complex:
-
Open the prepared protein PDBQT file in PyMOL or UCSF ChimeraX.
-
Load the docking_results.pdbqt file. This will overlay the different binding poses of the ligand onto the protein.
-
-
Analyze Interactions:
-
Focus on the top-ranked pose (the one with the lowest binding energy).
-
Identify key interactions between the ligand and the protein's amino acid residues.[12] Look for:
-
Hydrogen Bonds: These are strong, directional interactions.
-
Hydrophobic Interactions: Occur between nonpolar regions of the ligand and protein.
-
Pi-Pi Stacking: Interactions between aromatic rings.
-
-
Visualization software can help in identifying and displaying these interactions.[21][22]
-
To ensure the reliability of the docking protocol, a validation step is crucial.[23][24][25][26]
-
Redocking:
-
If a co-crystallized ligand is available for your target protein (even if it's not the one you are studying), a common validation method is to extract this ligand and then dock it back into the protein's binding site.[23]
-
-
RMSD Calculation:
-
Calculate the Root Mean Square Deviation (RMSD) between the docked pose of the co-crystallized ligand and its original position in the crystal structure.[11][12]
-
An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.[23]
-
| Result Metric | Interpretation | Significance |
| Binding Energy (kcal/mol) | A lower (more negative) value suggests a higher binding affinity.[12] | Ranks potential ligands and binding poses. |
| RMSD (Å) | A value < 2.0 Å between a redocked ligand and its crystal structure indicates a valid docking protocol.[23] | Builds confidence in the predictive power of the model. |
| Key Interactions | Hydrogen bonds, hydrophobic interactions, etc., with specific residues.[12] | Explains the molecular basis of binding and can guide lead optimization. |
References
-
How to interprete and analyze molecular docking results? - ResearchGate. (2024). Retrieved from [Link]
-
A Comprehensive Review on the Top 10 Molecular Docking Softwares - Pars Silico. (n.d.). Retrieved from [Link]
-
Best protein protein docking software to use? Receptor-Protein : r/bioinformatics - Reddit. (2024). Retrieved from [Link]
-
How does one prepare proteins for molecular docking? - Quora. (2021). Retrieved from [Link]
-
NovaDock Molecular Docking Software | DNASTAR. (n.d.). Retrieved from [Link]
-
AutoDock. (n.d.). Retrieved from [Link]
-
How to validate the molecular docking results ? | ResearchGate. (2022). Retrieved from [Link]
-
How I can analyze and present docking results? - Matter Modeling Stack Exchange. (2020). Retrieved from [Link]
-
Analysis and Mapping of Molecular Docking Results - CD ComputaBio. (n.d.). Retrieved from [Link]
-
How can I validate docking result without a co-crystallized ligand? (2021). Retrieved from [Link]
-
How to validate molecular docking results with no proper crystal structure?? - ResearchGate. (2021). Retrieved from [Link]
-
Session 4: Introduction to in silico docking. (n.d.). Retrieved from [Link]
-
Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC - NIH. (n.d.). Retrieved from [Link]
-
Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc., - YouTube. (2020). Retrieved from [Link]
-
Molecular docking proteins preparation - ResearchGate. (2019). Retrieved from [Link]
-
[MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. (2022). Retrieved from [Link]
-
AutoDock Tutorial- Part 4. Preparing Ligand for Docking - YouTube. (2021). Retrieved from [Link]
-
Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach - MDPI. (n.d.). Retrieved from [Link]
-
“STRUCTURE BASED DRUG DISCOVERY, DOCKING, MODELLING, SYNTHESIS AND ANTICANCER SCREENING OF SOME NOVEL QUINOLINE DERIVATIVES” - AWS. (n.d.). Retrieved from [Link]
-
In Silico Molecular Docking and ADMET Analysis of Quinoline Compounds as Anti-SARS-CoV-2 Agents - BonViewPress. (2025). Retrieved from [Link]
-
Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC - PubMed Central. (n.d.). Retrieved from [Link]
-
Ligand Preparation for Molecular docking #biotech - YouTube. (2025). Retrieved from [Link]
-
Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer - MDPI. (n.d.). Retrieved from [Link]
-
Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives - ResearchGate. (2025). Retrieved from [Link]
-
8-Bromoquinoline-4-carboxylic Acid | CAS 86-86-2. (n.d.). Retrieved from [Link]
-
8-Bromo-4-hydroxyquinoline-3-carboxylic acid | C10H6BrNO3 | CID 735364 - PubChem. (n.d.). Retrieved from [Link]
-
Target identification and mechanism of action in chemical biology and drug discovery - NIH. (n.d.). Retrieved from [Link]
-
QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4-carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance - NIH. (n.d.). Retrieved from [Link]
-
QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4-carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance - PubMed. (2023). Retrieved from [Link]
-
Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed. (n.d.). Retrieved from [Link]
-
8-Bromo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid - Heterocyclic Compounds - Crysdot. (n.d.). Retrieved from [Link]
-
Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity - MDPI. (n.d.). Retrieved from [Link]
-
Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics - PMC. (2024). Retrieved from [Link]
-
2-oxo-1,2-Dihydroquinoline-4-carboxylate | C10H6NO3- | CID 4132142 - PubChem. (n.d.). Retrieved from [Link]
-
Target identification of covalently binding drugs by activity-based protein profiling (ABPP) | Request PDF - ResearchGate. (2025). Retrieved from [Link]
Sources
- 1. Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach [mdpi.com]
- 2. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Comprehensive Review on the Top 10 Molecular Docking Softwares [parssilico.com]
- 9. reddit.com [reddit.com]
- 10. Molecular Docking Software and Tools - Creative Proteomics [iaanalysis.com]
- 11. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 12. researchgate.net [researchgate.net]
- 13. Analysis and Mapping of Molecular Docking Results - CD ComputaBio [computabio.com]
- 14. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 15. researchgate.net [researchgate.net]
- 16. quora.com [quora.com]
- 17. m.youtube.com [m.youtube.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 20. youtube.com [youtube.com]
- 21. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 22. youtube.com [youtube.com]
- 23. researchgate.net [researchgate.net]
- 24. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 25. researchgate.net [researchgate.net]
- 26. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming In Vitro Solubility Challenges of 8-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic Acid
Welcome to the technical support center for 8-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the solubility challenges encountered during in vitro experiments with this compound. Our goal is to equip you with the knowledge to design robust experiments and ensure the reliability of your results.
I. Understanding the Molecule: Why Solubility is a Hurdle
This compound possesses a planar, heterocyclic quinoline core, a bromine substituent, and a carboxylic acid group. This combination of a hydrophobic core with an ionizable functional group makes its aqueous solubility highly dependent on the pH of the medium.[1] At physiological pH (around 7.4), the carboxylic acid group will be largely deprotonated, which can enhance solubility. However, the bulky, hydrophobic bromo-quinoline structure often counteracts this effect, leading to poor overall aqueous solubility and a high propensity for precipitation in typical cell culture media.[2]
II. Troubleshooting Guide: From Precipitation to Clear Solution
Encountering a precipitate in your experiment can be a significant setback. This guide provides a systematic approach to diagnose and resolve solubility issues with this compound.
Visual Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting precipitation.
Detailed Troubleshooting Steps:
-
Problem: My compound precipitated after being added to the cell culture medium.
-
Initial Action: Do not proceed with the experiment. The effective concentration of your compound is unknown, which will lead to unreliable data.
-
-
Step 1: Assess the Solvent Concentration.
-
Question: What is the final concentration of the solvent (e.g., DMSO) in your cell culture medium?
-
Rationale: While many compounds are soluble in 100% DMSO, this high concentration can be toxic to cells.[3] A common practice is to dilute the stock solution into the medium, but this sudden change in solvent polarity can cause the compound to "crash out" of the solution.[4]
-
Recommendation: Aim for a final DMSO concentration of ≤ 0.1% for sensitive cell lines and a maximum of 0.5% for more robust lines.[5] Always include a vehicle control with the same final DMSO concentration in your experimental design.[3]
-
-
Step 2: Determine the Maximum Soluble Concentration.
-
Action: If the solvent concentration is within the recommended range, the issue is likely that the compound's concentration exceeds its solubility in the aqueous medium.
-
Protocol: Perform a solubility test by preparing a series of dilutions of your compound in the final cell culture medium. Observe for any precipitate formation visually or by measuring turbidity with a plate reader.[6] This will give you an empirical understanding of the solubility limit under your specific experimental conditions.
-
-
Step 3: Optimize the Dilution Process.
-
Technique: Instead of adding a small volume of highly concentrated stock directly into a large volume of medium, try a serial dilution approach.[7][8] First, dilute the stock into a smaller, intermediate volume of pre-warmed (37°C) medium, mix well, and then add this to the final volume.[3] This gradual reduction in solvent concentration can prevent "solvent shock."[2]
-
-
Step 4: Consider Advanced Formulation Strategies.
-
pH Adjustment: Since the compound has a carboxylic acid, its solubility is pH-dependent.[9] For stock solutions, consider using a small amount of a basic solution (e.g., 1N NaOH) to deprotonate the carboxylic acid, which may improve its solubility in subsequent aqueous dilutions. Be sure to readjust the pH of the final medium if necessary.
-
Co-solvents: If DMSO alone is insufficient, a co-solvent system may be beneficial. A mixture of ethanol and polyethylene glycol 400 (PEG 400) has been shown to be effective for solubilizing hydrophobic compounds in cell culture.[10] A common starting point for a vehicle is a mixture of 45% absolute ethanol and 55% PEG 400, used at a final concentration of 0.1% in the growth medium.[10]
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for preparing high-concentration stock solutions of hydrophobic compounds for in vitro assays.[3] While other solvents like ethanol or DMF can be used, DMSO generally offers superior solubilizing power for this class of molecules.
Q2: How should I store my stock solution?
A2: Stock solutions in DMSO should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Repeated freezing and thawing can lead to compound degradation and precipitation.
Q3: Can components of my cell culture medium affect the solubility of the compound?
A3: Yes. Serum proteins, such as albumin, can bind to hydrophobic compounds and either increase their apparent solubility or, in some cases, lead to precipitation.[11][12] If you are working with serum-free medium, the absence of these proteins can make solubility challenges more pronounced. It is crucial to determine the compound's solubility in the specific medium you are using for your experiments.[4]
Q4: My compound seems to dissolve initially but then precipitates over time in the incubator. Why is this happening?
A4: This phenomenon, known as "kinetic solubility," occurs when a supersaturated solution is formed upon initial dilution.[4] Over time, the compound equilibrates and precipitates out to its thermodynamically stable, lower solubility limit. Temperature shifts and changes in media pH due to cellular metabolism can also contribute to this delayed precipitation.[2][13]
IV. Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh out the desired amount of this compound in a sterile microcentrifuge tube.
-
Adding Solvent: Add the appropriate volume of high-purity, sterile DMSO to achieve a 10 mM concentration.
-
Dissolution: Vortex the solution vigorously. If necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution.
-
Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C.
Protocol 2: Determining Aqueous Solubility in Cell Culture Medium
-
Prepare Dilutions: In a 96-well plate, perform a serial dilution of your DMSO stock solution into your chosen cell culture medium (e.g., DMEM with 10% FBS). Aim for a range of concentrations above and below your intended experimental concentrations. Ensure the final DMSO concentration is constant in all wells.
-
Incubation: Incubate the plate under your standard experimental conditions (e.g., 37°C, 5% CO2) for a period relevant to your assay duration (e.g., 24, 48, or 72 hours).
-
Observation: Visually inspect each well for any signs of precipitation.
-
Quantification (Optional): For a more quantitative measure, read the plate on a nephelometer or a plate reader at a wavelength where the compound does not absorb (e.g., >600 nm) to measure light scattering caused by precipitated particles.[6]
-
Analysis: The highest concentration that remains clear is your maximum soluble concentration under those conditions.
V. Data Summary Table
| Solvent/Medium | Predicted Solubility of this compound | Rationale/Comments |
| Water | Very Low | The hydrophobic bromo-quinoline core significantly limits aqueous solubility. |
| PBS (pH 7.4) | Low | The carboxylic acid will be deprotonated, slightly improving solubility over pure water, but precipitation is still likely at micromolar concentrations. |
| DMSO | High | A common aprotic solvent for dissolving hydrophobic organic molecules.[3] |
| Ethanol | Moderate | May require heating or sonication to achieve higher concentrations. |
| Cell Culture Media (with 10% FBS) | Low to Moderate | Serum proteins may enhance solubility to some extent, but this is compound- and media-dependent and must be experimentally verified.[12] |
Note: The solubility predictions are based on the chemical structure and data from related quinoline carboxylic acid derivatives.[14][15] It is imperative to experimentally determine the solubility in your specific system. [16]
VI. References
-
BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Compound Precipitation in Cell Culture Media. BenchChem.
-
ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences.
-
Toma, V., et al. (Year unavailable). A Vehicle for the Evaluation of Hydrophobic Compounds in Cell Culture. PubMed.
-
BenchChem Technical Support Team. (2025). How to prevent "Antibacterial agent 102" precipitation in assays. BenchChem.
-
Ossila. (n.d.). Serial Dilution | The Method.
-
Sigma-Aldrich. (n.d.). Common Cell Culture Problems: Precipitates.
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
-
Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
-
BPS Bioscience. (n.d.). Serial Dilution Protocol.
-
LifeTein. (2024). Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use.
-
(Reference for quinoline-3-carboxylic acids, supporting pH-dependent solubility).
-
(Reference on using SAPs and amino acids for hydrophobic compound solubility, general principle).
-
(Reference on synthesis and activity of quinoline-2-carboxylic acid compounds).
-
BenchChem. (n.d.). A Comparative Analysis of Quinoline-2-Carboxylic Acid and Quinoline-4-Carboxylic Acid Activity.
-
Science Buddies. (n.d.). How to Make Dilutions and Serial Dilutions.
-
BenchChem. (2025). Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies.
-
World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC.
-
BenchChem. (2025). Technical Support Center: Optimizing Dinactin Solubility for Cell Culture Applications.
-
ResearchGate. (2014). Is there an alternative way of diluting a stock solution to avoid precipitate formation in a DMSO and cell culture experiment?.
-
(Reference on dissolution testing for poorly soluble drugs).
-
Integra Biosciences. (2024). Achieving Consistency in Serial Dilutions. The Scientist.
-
UI Scholars Hub. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re.
-
(Reference for 4-oxo-1,4-dihydroquinoline-3-carboxylic acid solubility).
-
Integra Biosciences. (2023). How to do serial dilutions (including calculations).
-
ResearchGate. (2013). How to deal with the poor solubility of tested compounds in MTT assay?.
-
ResearchGate. (2020). Factors affecting precipitation of serum proteins?.
-
Trevino, S. R., et al. (Year unavailable). Toward a Molecular Understanding of Protein Solubility: Increased Negative Surface Charge Correlates with Increased Solubility. PMC - NIH.
-
SciSpace. (n.d.). The Solubility of Proteins in Organic Solvents.
-
BLDpharm. (n.d.). 1248595-74-5|this compound.
-
PubMed. (Year unavailable). Influence of Serum Protein Binding on the in Vitro Activity of Anti-Fungal Agents.
-
(Reference on synthesis and biological evaluation of 4-quinoline carboxylic acids).
-
ResearchGate. (2025). (PDF) The Solubility of Proteins in Organic Solvents.
-
(Reference on solubility vs dissolution in physiological bicarbonate buffer).
-
Alchemist-chem. (n.d.). 8-Bromoquinoline-4-carboxylic Acid | CAS 86-86-2.
-
PubChem. (n.d.). 8-Bromo-4-hydroxyquinoline-3-carboxylic acid | C10H6BrNO3 | CID 735364.
-
PubChem. (2025). 8-Bromo-2-chloro-quinazoline-4-carboxylic acid | C9H4BrClN2O2.
-
BLDpharm. (n.d.). 57278-44-1|8-Bromo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
-
ChemBK. (n.d.). 8-Bromo-6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid.
Sources
- 1. 8-Bromoquinoline-4-carboxylic Acid | CAS 86-86-2 | Structure, Uses, Safety, Supplier & Price in China [quinoline-thiophene.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. lifetein.com [lifetein.com]
- 6. researchgate.net [researchgate.net]
- 7. ossila.com [ossila.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A vehicle for the evaluation of hydrophobic compounds in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Influence of serum protein binding on the in vitro activity of anti-fungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 14. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 15. zhonghanchemical.com [zhonghanchemical.com]
- 16. lup.lub.lu.se [lup.lub.lu.se]
Technical Support Center: Optimizing Reaction Conditions for 8-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic Acid Derivatization
Welcome to the technical support center for the derivatization of 8-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid. This guide is structured to provide researchers, scientists, and drug development professionals with in-depth technical guidance, troubleshooting strategies, and answers to frequently asked questions. Our aim is to empower you to overcome common experimental hurdles and optimize your synthetic routes.
Introduction: The Chemistry of a Privileged Scaffold
This compound is a versatile building block in medicinal chemistry. Its structure contains two key reactive handles for diversification: a carboxylic acid at the 4-position and a bromine atom at the 8-position. The quinolin-2(1H)-one core is a privileged structure in numerous biologically active compounds, known for a wide range of therapeutic properties including anticancer and anti-inflammatory activities.[1] This guide will focus on the two primary avenues for derivatization: reactions at the carboxylic acid moiety (amide bond formation and esterification) and palladium-catalyzed cross-coupling reactions at the C-Br bond.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving the starting material, this compound. What solvents are recommended?
A1: This compound's planar, heterocyclic structure and the presence of both a carboxylic acid and an amide-like lactam contribute to its low solubility in many common organic solvents. Quinoline derivatives are generally sparingly soluble in water.[2] For reactions, polar aprotic solvents are typically your best choice. Consider the following:
-
N,N-Dimethylformamide (DMF) : Often the go-to solvent for amide couplings and cross-coupling reactions due to its excellent solvating power for polar molecules.
-
Dimethyl sulfoxide (DMSO) : Another strong polar aprotic solvent, particularly useful if heating is required.
-
Tetrahydrofuran (THF) : Can be effective, especially when mixed with a co-solvent.[3]
-
1,4-Dioxane : Commonly used in Suzuki-Miyaura cross-coupling reactions, often in a mixture with water.
For purification, techniques like recrystallization from a suitable solvent system (e.g., DMF/water) may be effective.[4]
Q2: Which functional group should I react first, the carboxylic acid or the bromine?
A2: The choice of reaction sequence depends on the stability of your desired functional groups to the subsequent reaction conditions.
-
Derivatizing the carboxylic acid first is often the preferred strategy. Amide and ester functionalities are generally stable under the conditions required for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions.
-
Performing the cross-coupling reaction first might be necessary if your amine or alcohol coupling partner is sensitive to palladium catalysis. However, you must ensure that the organoboron reagent (for Suzuki) or the amine (for Buchwald-Hartwig) does not have a free carboxylic acid that could interfere with the reaction.
Q3: My amide coupling reaction is sluggish or failing. What are the likely causes?
A3: Low yields in amide coupling reactions are a common issue. Key factors to investigate include:
-
Incomplete activation of the carboxylic acid : The coupling reagent may not be effective enough for this specific substrate.
-
Protonation of the amine : An acid-base reaction between the carboxylic acid and the amine can render the amine non-nucleophilic.[5]
-
Presence of water : Hydrolysis of the activated carboxylic acid intermediate is a frequent side reaction. Ensure you are using anhydrous solvents.[5]
-
Steric hindrance : If either your quinoline starting material or the amine is bulky, the reaction can be significantly slowed.[5]
Refer to the troubleshooting section on amide bond formation for detailed solutions.
Derivatization at the 4-Carboxylic Acid
Amide Bond Formation (Amidation)
The formation of an amide bond is one of the most common transformations in medicinal chemistry.[6] It involves the activation of the carboxylic acid followed by nucleophilic attack by an amine.
The selection of the right coupling reagent is critical. A variety of reagents are available, each with its own advantages and disadvantages.[7]
| Coupling Reagent Class | Examples | Key Characteristics & Best Use Cases |
| Carbodiimides | DCC, DIC, EDC | Commonly used, but can lead to racemization and the formation of N-acylurea byproduct. EDC is water-soluble, simplifying workup.[8][9] Often used with additives like HOBt. |
| Phosphonium Salts | BOP, PyBOP, PyAOP | Highly efficient, but produce carcinogenic HMPA as a byproduct. Newer reagents avoid this. |
| Aminium/Uronium Salts | HBTU, HATU, HCTU, COMU | Very rapid and efficient, with low racemization.[7] HATU is particularly effective for hindered substrates. COMU is noted for its compatibility with green solvents.[5] |
-
Preparation : In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous DMF.
-
Activation : Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq.), followed by HATU (1.1 eq.). Stir the mixture at room temperature for 20-30 minutes to allow for the pre-activation of the carboxylic acid.[5][10]
-
Coupling : Add the desired amine (1.2 eq.) to the reaction mixture.
-
Reaction Monitoring : Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Workup : Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl. Extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography or recrystallization.
Esterification
Esterification of the carboxylic acid can be achieved under standard conditions, typically by reacting with an alcohol in the presence of an acid catalyst.[11]
-
Setup : Suspend this compound (1.0 eq.) in a large excess of the desired alcohol (e.g., methanol or ethanol), which also serves as the solvent.
-
Catalysis : Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid (typically 5-10 mol%).[12]
-
Reaction : Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.
-
Workup : After cooling, neutralize the excess acid with a base (e.g., saturated aqueous NaHCO₃). Remove the excess alcohol under reduced pressure. Extract the product with an organic solvent.
-
Purification : Purify the crude ester by column chromatography.
Derivatization at the 8-Bromo Position
The bromine atom on the quinoline ring is an excellent handle for palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon or carbon-nitrogen bonds.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling the 8-bromoquinoline derivative with an organoboron compound, typically a boronic acid or ester.[4]
-
Palladium Catalyst : A palladium(0) source is required. This can be added directly (e.g., Pd(PPh₃)₄) or generated in situ from a palladium(II) precursor (e.g., Pd(OAc)₂).
-
Ligand : Phosphine ligands are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. The choice of ligand can significantly impact the reaction's success.
-
Base : A base is required to activate the boronic acid for transmetalation.[6] The choice of base is critical and substrate-dependent.
-
Solvent : Typically a mixture of an organic solvent (e.g., dioxane, THF, toluene) and water.
Note: The carboxylic acid should be protected as an ester prior to this reaction to avoid potential side reactions.
-
Preparation : To a reaction vessel, add the 8-bromoquinoline ester (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), and the base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 eq.).
-
Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and, if necessary, an additional ligand.
-
Solvent and Degassing : Add the solvent system (e.g., dioxane/water 4:1). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes, or by using several freeze-pump-thaw cycles.
-
Reaction : Heat the reaction mixture under an inert atmosphere to the desired temperature (typically 80-100 °C) and monitor by TLC or LC-MS.[13]
-
Workup : After cooling, dilute the mixture with an organic solvent and wash with water and brine. Dry the organic layer, filter, and concentrate.
-
Purification : Purify the product by column chromatography.
Buchwald-Hartwig Amination
This reaction allows for the formation of a C-N bond by coupling the 8-bromoquinoline derivative with a primary or secondary amine.[11][14]
Note: The carboxylic acid should be protected as an ester.
-
Preparation : In a glovebox or under an inert atmosphere, combine the 8-bromoquinoline ester (1.0 eq.), the amine (1.2 eq.), a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.4 eq.), the palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%), and the phosphine ligand (e.g., XPhos, SPhos, 4-10 mol%).
-
Solvent : Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction : Heat the mixture to the required temperature (typically 80-110 °C) and monitor the reaction.
-
Workup and Purification : Follow a similar procedure to the Suzuki-Miyaura coupling.
Data for Reaction Optimization
Solvent Properties
| Solvent | Boiling Point (°C) | Dielectric Constant | Water Solubility | Notes |
| DMF | 153 | 36.7 | Miscible | Excellent solvent, but high boiling point can make removal difficult. |
| DMSO | 189 | 47.0 | Miscible | Very high boiling point; often used for difficult reactions. |
| THF | 66 | 7.5 | Miscible | Lower boiling point, good for reactions at moderate temperatures. Can form peroxides. |
| 1,4-Dioxane | 101 | 2.2 | Miscible | Common in Suzuki reactions. Can form peroxides. |
| Toluene | 111 | 2.4 | Insoluble | Good for creating biphasic systems with water. |
| Acetonitrile | 82 | 37.5 | Miscible | Polar aprotic solvent, useful in a range of reactions. |
| 2-MeTHF | 80 | 6.2 | Slightly Soluble | A "greener" alternative to THF.[3] |
pKa Values of Common Bases in Non-Aqueous Solvents
The basicity of a reagent is highly solvent-dependent. The following table provides approximate pKa values to guide your selection.
| Base | pKa in DMSO | pKa in Acetonitrile | General Class & Use |
| Triethylamine (TEA) | 9.0 | 18.5 | Tertiary amine, common in amide coupling. |
| DIPEA | 11.0 | 20.0 | Hindered tertiary amine, non-nucleophilic. |
| DBU | 13.5 | 24.3 | Strong, non-nucleophilic amidine base. |
| Pyridine | 3.4 | 12.5 | Can be nucleophilic; use with caution in some coupling reactions. |
| K₂CO₃ | (insoluble) | (insoluble) | Inorganic base, common in Suzuki reactions. |
| K₃PO₄ | (insoluble) | (insoluble) | Stronger inorganic base for Suzuki reactions. |
| NaOt-Bu | ~32 | ~27 | Very strong base for Buchwald-Hartwig amination. |
Data compiled from various sources, including references[12] and[15].
References
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved January 16, 2026, from [Link]
-
PubChem. (n.d.). 8-Bromo-4-hydroxyquinoline-3-carboxylic acid. Retrieved January 16, 2026, from [Link]
- BenchChem. (2025).
-
MDPI. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. Retrieved January 16, 2026, from [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2010). PMC. [Link]
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Pd-Catalyzed Cross-Coupling of Quinolines. BenchChem.
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved January 16, 2026, from [Link]
-
Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. (2023). PMC. [Link]
-
Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved January 16, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 16, 2026, from [Link]
-
Wikipedia. (n.d.). Carbodiimide. Retrieved January 16, 2026, from [Link]
-
Shahin, M. I., et al. (2018). Synthesis and biological evaluation of novel 2-oxo-1,2-dihydroquinoline-4-carboxamide derivatives for the treatment of esophageal squamous cell carcinoma. European Journal of Medicinal Chemistry, 155, 516-530. [Link]
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one. BenchChem.
-
Reddit. (2022). Carbodiimide amide coupling reaction sideproduct. r/Chempros. [Link]
-
University of Tartu. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved January 16, 2026, from [Link]
- BenchChem. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. BenchChem.
-
Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved January 16, 2026, from [Link]
-
The University of Liverpool Repository. (2021). pKa Determination in non-Aqueous Solvents. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (2018). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent? Retrieved January 16, 2026, from [Link]
-
UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. Retrieved January 16, 2026, from [Link]
-
Synthesis of New Quinolinequinone Derivatives and Preliminary Exploration of their Cytotoxic Properties. (2016). PMC. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved January 16, 2026, from [Link]
-
ACS Publications. (2022). Efficient pKa Determination in a Nonaqueous Solvent Using Chemical Shift Imaging. Retrieved January 16, 2026, from [Link]
-
Vertex AI Search. (n.d.). 8-Bromoquinoline-4-carboxylic Acid | CAS 86-86-2. Retrieved January 16, 2026, from [Link]
-
Chemguide. (n.d.). ESTERIFICATION OF CARBOXYLIC ACIDS. Retrieved January 16, 2026, from [Link]
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). PMC. [Link]
-
ACS Publications. (2025). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. Retrieved January 16, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved January 16, 2026, from [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved January 16, 2026, from [Link]
-
ChemRxiv. (n.d.). pKa Prediction in Non-Aqueous Solvents. Retrieved January 16, 2026, from [Link]
-
DSpace@MIT. (2024). Incorporating Synthetic Accessibility in Drug Design: Predicting Reaction Yields of Suzuki Cross-Couplings by Leveraging AbbVie. Retrieved January 16, 2026, from [Link]
- Google Patents. (n.d.). Process for preparing bromo-substituted quinolines.
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2010). PMC. [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Retrieved January 16, 2026, from [Link]
-
ACS Publications. (2022). Efficient pKa Determination in a Nonaqueous Solvent Using Chemical Shift Imaging. Retrieved January 16, 2026, from [Link]
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved January 16, 2026, from [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved January 16, 2026, from [Link]
-
Reddit. (2021). Tips and tricks for difficult amide bond formation? r/Chempros. [Link]
-
ResearchGate. (2021). Green Solvents for the Formation of Amide Linkage. Retrieved January 16, 2026, from [Link]
-
Royal Society of Chemistry. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Retrieved January 16, 2026, from [Link]
-
PubMed. (2020). A Buchwald-Hartwig Protocol to Enable Rapid Linker Exploration of Cereblon E3-Ligase PROTACs. Retrieved January 16, 2026, from [Link]
-
Master Organic Chemistry. (2010). The pKa Table Is Your Friend. Retrieved January 16, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 8-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]
- 8. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 9. bachem.com [bachem.com]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
- 13. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. m.youtube.com [m.youtube.com]
- 15. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
Navigating the Stability of 8-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic Acid in Solution: A Technical Guide
Welcome to the technical support center for 8-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the stability of this compound in solution. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the reliability of your results.
Introduction
This compound is a quinolone derivative with significant potential in various research and development applications. The stability of this compound in solution is paramount for obtaining accurate and reproducible data. This document addresses common challenges encountered during its handling and use in experimental settings.
Troubleshooting Guide
This section provides solutions to specific problems you might encounter with the stability of this compound solutions.
Issue 1: Precipitation or Crystallization of the Compound in Solution Upon Storage
Root Cause Analysis:
The solubility of this compound, like many carboxylic acids, is highly dependent on the pH of the solution and the solvent system used. The protonated form (at lower pH) is generally less soluble in aqueous solutions than its deprotonated (carboxylate) form (at higher pH). Changes in temperature can also significantly affect solubility, with lower temperatures often leading to precipitation.
Immediate Corrective Actions:
-
pH Adjustment: Carefully adjust the pH of your solution. For aqueous buffers, increasing the pH slightly by adding a dilute base (e.g., 0.1 M NaOH) can enhance solubility. Aim for a pH above the compound's pKa to ensure it is in the more soluble carboxylate form.
-
Gentle Warming and Sonication: Warm the solution gently (e.g., to 37 °C) in a water bath and sonicate for a few minutes to aid in redissolving the precipitate. Avoid excessive heat, as it may accelerate degradation.
-
Solvent System Modification: If working with organic solvents, consider using a more polar solvent or a co-solvent system. For instance, adding a small percentage of DMSO or DMF to an ethanol solution can improve solubility.
Long-Term Preventive Measures:
-
Optimize Solvent Choice: Based on your experimental needs, select a solvent system that ensures the compound remains in solution at the desired concentration and storage temperature.
-
Buffer Selection: When using aqueous solutions, employ a buffer system that maintains a stable pH within the optimal solubility range for the compound.
-
Storage Conditions: Store solutions at a constant and appropriate temperature. If refrigeration is necessary, ensure the compound's solubility at that temperature is sufficient to prevent precipitation.
Issue 2: Loss of Compound Potency or Activity Over Time
Root Cause Analysis:
Degradation of this compound in solution can occur through several mechanisms, including hydrolysis, oxidation, and photodegradation. The rate of degradation is influenced by factors such as pH, temperature, light exposure, and the presence of reactive species.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for loss of compound potency.
Recommended Actions:
-
Review Storage and Handling:
-
Temperature: Quinolones generally exhibit better stability at lower temperatures. For short-term storage (up to 24 hours), refrigeration at 4°C is often suitable. For longer durations, freezing at -20°C or -80°C is recommended, although freeze-thaw cycles should be minimized.[1]
-
Light Exposure: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. Quinolone derivatives can be susceptible to photodegradation.
-
Atmosphere: For compounds prone to oxidation, consider purging the headspace of the storage vial with an inert gas like nitrogen or argon before sealing.
-
-
Conduct a Forced Degradation Study: To understand the degradation profile of your compound under your specific experimental conditions, a forced degradation study is invaluable. This involves subjecting the compound to various stress conditions.[2]
Experimental Protocol: Forced Degradation Study
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl and incubate at 60°C for 24-48 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH and incubate at 60°C for 24-48 hours.
-
Oxidation: Dilute the stock solution with 3% hydrogen peroxide and keep at room temperature for 24-48 hours.
-
Thermal Degradation: Incubate an aliquot of the stock solution at 60°C for 24-48 hours.
-
Photodegradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm or 365 nm) for a defined period.
-
-
Sample Analysis: At various time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method to quantify the remaining parent compound and detect the formation of degradation products.
-
-
Utilize a Stability-Indicating Analytical Method: A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for accurately assessing the stability of your compound. This method should be able to separate the parent compound from its potential degradation products.
Table 1: Example HPLC Method Parameters
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength (e.g., 254 nm or 330 nm) |
| Injection Volume | 10 µL |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on the known degradation of other quinolone derivatives, the primary degradation pathways are likely to involve:
-
Decarboxylation: Loss of the carboxylic acid group, especially under thermal stress.
-
Hydroxylation: Addition of hydroxyl groups to the quinoline ring.
-
Debromination: Removal of the bromine atom, potentially through photolytic or reductive pathways.
-
Oxidative cleavage: Opening of the quinolone ring system under strong oxidative conditions.[3][4]
Caption: Potential degradation pathways.
Q2: What is the recommended general procedure for preparing a stable stock solution?
A2: To prepare a stable stock solution, follow these steps:
-
Solvent Selection: Use a high-purity, anhydrous solvent in which the compound is readily soluble, such as DMSO or DMF.
-
Weighing: Accurately weigh the compound using an analytical balance.
-
Dissolution: Dissolve the compound in the chosen solvent, using gentle warming and sonication if necessary.
-
Storage: Store the stock solution in small aliquots in tightly sealed amber vials at -20°C or -80°C to minimize freeze-thaw cycles and light exposure.
-
Inert Atmosphere: For long-term storage, consider flushing the vials with an inert gas before sealing.
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: The pH of an aqueous solution can significantly impact the stability of this compound. Generally, extreme pH values (highly acidic or alkaline) can catalyze hydrolytic degradation. The ionization state of the carboxylic acid group also changes with pH, which can influence its reactivity and susceptibility to degradation. It is advisable to maintain the pH of your experimental solutions within a neutral or slightly acidic/basic range, depending on the specific requirements of your assay, and to buffer the solution to prevent pH fluctuations.[5][6]
Q4: Can I use tap water or deionized water to prepare my solutions?
A4: It is strongly recommended to use high-purity, HPLC-grade water for preparing all solutions. Tap water and deionized water can contain impurities such as metal ions and organic contaminants that may catalyze the degradation of the compound or interfere with your analysis.
Q5: How can I monitor the stability of my compound during an experiment?
A5: The most reliable way to monitor the stability of your compound is by using a validated stability-indicating analytical method, such as HPLC-UV or LC-MS.[7] At the beginning and end of your experiment, and at intermediate time points if necessary, take an aliquot of your solution and analyze it to quantify the concentration of the parent compound. A significant decrease in the parent peak area and/or the appearance of new peaks can indicate degradation.
References
-
Chen, M., Wen, F., Wang, H., Zheng, N., & Wang, J. (2016). Effect of various storage conditions on the stability of quinolones in raw milk. Food Additives & Contaminants: Part A, 33(7), 1147–1154. [Link]
-
Bara, M., & Spadaro, A. (1995). Influence of pH and light on the stability of some antioxidants. International Journal of Cosmetic Science, 17(5), 181-192. [Link]
-
Bhaskar, R., Ola, M., Vinit, A., Chavan, A., & Girase, H. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155. [Link]
-
Jardim, I. C. S. F., & de Moraes, M. C. (2023). Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. Journal of the Brazilian Chemical Society, 34, 1-13. [Link]
-
Li, M., Wei, D., Zhao, H., & Du, Y. (2023). Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. Toxics, 11(3), 268. [Link]
-
Qu, A., Xiao, Y., Li, Y., Liu, Y., & Chen, Y. (2024). Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains. Frontiers in Microbiology, 15, 1339343. [Link]
-
Patel, D. B., & Patel, N. J. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. [Link]
-
Sultana, N., Arayne, M. S., & Shafi, N. (2011). Analytical methods for the determination of fluoroquinolones in pharmaceutical preparations, biological fluids and degraded solutions. In Fluoroquinolones: Synthesis, Applications and Resistance. IntechOpen. [Link]
-
Lahyaoui, M., El Assiri, E. H., Ghalia, H. E., Abd-Allah, A. M., Al-Saeed, F. A., & Bouachrine, M. (2023). QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4-carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance. Heliyon, 9(1), e13020. [Link]
-
S. M. A. T. and J. M. S. (2008). Degradation of selected Fluoroquinolones. ResearchGate. [Link]
-
Lahyaoui, M., et al. (2023). QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance. Semantic Scholar. [Link]
-
Saini, S. K., & Saini, R. V. (1995). Bromine-, chlorine-, and mixed halogen-substituted 4-methyl-2(5H)-furanones: synthesis and mutagenic effects of halogen and hydroxyl group replacements. Environmental and Molecular Mutagenesis, 25(3), 211-219. [Link]
-
Kim, H. Y., Lim, S. J., Kim, J. H., Kim, S. J., & Kim, J. K. (2012). Degradation of quinolone antibiotic, norfloxacin, in aqueous solution using gamma-ray irradiation. Journal of Radioanalytical and Nuclear Chemistry, 292(1), 351-357. [Link]
-
Černuchová, P., Hroboňová, K., & Milata, V. (2014). The photodegradation of model quinolone carboxylates in aqueous media. Acta Chimica Slovaca, 7(1), 1-5. [Link]
-
Ahmed, M. S., et al. (2024). [Review Article] Green Strategies for the Synthesis of Quinolone Derivatives. Qeios. [Link]
-
Paim, C. S., Steppe, M., & Schapoval, E. E. (2002). The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 57(9), 603-606. [Link]
-
Zhang, Y., et al. (2024). Photocatalytic Degradation of Quinolones by Magnetic MOFs Materials and Mechanism Study. Molecules, 29(10), 2294. [Link]
-
Baba, Y. F., et al. (2016). 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid monohydrate. IUCrData, 1(10), x160997. [Link]
-
Yoshida, T., et al. (1993). Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation. Antimicrobial Agents and Chemotherapy, 37(4), 783-788. [Link]
-
Tomaszewska, M., & Kosińska, A. (2011). The influence of pH on the thermal stability of 5-O-caffeoylquinic acids in aqueous solutions. European Food Research and Technology, 233(2), 223-232. [Link]
-
Bielka, M., et al. (2022). Degradation of the Selected Antibiotic in an Aqueous Solution by the Fenton Process: Kinetics, Products and Ecotoxicity. Molecules, 27(24), 8821. [Link]
-
Chew, K. Y., et al. (2022). Forced Degradation of Flibanserin Bulk Drug: Development and Validation of Stability Indicating RP-HPLC Method. Indian Journal of Pharmaceutical Education and Research, 56(1), 33-41. [Link]
-
Narenderan, S. T., et al. (2020). Analytical strategies to determine quinolone residues in food and the environment. Trends in Analytical Chemistry, 132, 116053. [Link]
-
Lahyaoui, M., et al. (2023). QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance. PubMed. [Link]
-
Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific, LLC. [Link]
-
Zhang, Y., et al. (2024). Photocatalytic Degradation of Quinolones by Magnetic MOFs Materials and Mechanism Study. Semantic Scholar. [Link]
-
Wang, B., et al. (2023). Adsorption and photocatalytic degradation of quinolone antibiotics from wastewater using functionalized biochar. Environmental Pollution, 335, 122409. [Link]
-
GMP Plastics. (2025). Optimizing Compound Storage for Long-Term Stability and Safety. GMP Plastics. [Link]
-
Abdel-Moety, E. M., et al. (2010). Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolones and corticosteroids in ophthalmic formulations. Journal of AOAC International, 93(4), 1198-1207. [Link]
-
de Andrade, J., et al. (2021). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Molecules, 26(16), 4995. [Link]
-
Kim, H. Y., et al. (2012). Degradation of quinolone antibiotic, norfloxacin, in aqueous solution using gamma-ray irradiation. Semantic Scholar. [Link]
-
Li, Y., et al. (2022). Detection and Degradation Characterization of 16 Quinolones in Soybean Sprouts by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Foods, 11(13), 1941. [Link]
- Boosen, K. J. (1972). U.S. Patent No. 3,691,171. Washington, DC: U.S.
-
Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. African Journal of Pure and Applied Chemistry, 3(2), 21-30. [Link]
-
Pharmapproach. (n.d.). Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. Pharmapproach. [Link]
-
Elsherbeny, M. A., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Life, 12(6), 876. [Link]
-
International Conference on Harmonisation. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. ICH. [Link]
Sources
- 1. Effect of various storage conditions on the stability of quinolones in raw milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. ibisscientific.com [ibisscientific.com]
- 6. researchgate.net [researchgate.net]
- 7. Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays with 8-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid
Prepared by: Senior Application Scientist, Assay Development & Support
Welcome to the technical support guide for 8-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their biological assays. Quinoline derivatives are a promising class of molecules with a wide range of biological activities.[1][2][3] However, their physicochemical properties, particularly solubility, can present significant challenges, leading to assay variability and inconsistent results.
This guide provides a structured approach to troubleshooting, moving from common procedural errors to compound-specific issues. Our goal is to empower you to diagnose problems, validate your protocols, and generate reliable, reproducible data.
Section 1: Troubleshooting Guide (Problem-Oriented Q&A)
This section addresses specific experimental issues. The underlying cause often traces back to the compound's properties, especially its limited aqueous solubility.
Q1: Why are my results showing high variability between replicate wells?
High well-to-well variability is a classic sign that one or more parameters are not adequately controlled. With compounds like this compound, this often points to issues with compound delivery or plate-level environmental factors.
Possible Causes & Solutions:
-
Inconsistent Pipetting: Manual or automated pipetting errors are a primary source of variability.[4][5]
-
Solution: Ensure pipettes are calibrated. Use low-retention tips. When adding the compound to the assay plate, pipette below the surface of the liquid in the well to ensure proper mixing and prevent splashing.
-
-
Poor Mixing: If the compound is not uniformly mixed upon addition to the assay buffer, localized high concentrations can lead to precipitation or skewed results.
-
Solution: After adding the compound, gently mix the plate on an orbital shaker for 30-60 seconds. Avoid vigorous shaking that could cause cross-contamination. Tapping the plate a few times can also help ensure contents are mixed.[5]
-
-
Compound Precipitation: The most probable cause for this class of molecule. If the final assay concentration exceeds the compound's solubility limit in the assay buffer, it will precipitate, leading to highly variable amounts of active, dissolved compound in each well.
-
Solution: Visually inspect the plate under a microscope for precipitates. Perform a solubility test before the main experiment (see Protocol 2). If precipitation is observed, you may need to lower the compound concentration or add a co-solvent (with appropriate vehicle controls).
-
-
Plate Edge Effects: The outer wells of a microplate are prone to faster evaporation, altering reagent concentrations. This is a well-documented source of systematic bias in high-throughput screening.[6]
-
Solution: Avoid using the outermost wells for experimental data. Fill them with sterile water or assay buffer to create a humidity barrier. Always use plate lids and avoid stacking plates during incubation, as this creates temperature gradients.[4]
-
Q2: My assay signal is significantly lower than expected, or I see no activity (False Negatives).
A lack of signal can be frustrating and may be due to reagent failure, procedural error, or the compound not being available to interact with the target.
Possible Causes & Solutions:
-
Actual Concentration is Lower than Nominal: This is a direct consequence of poor solubility. If the compound crashes out of solution upon dilution into the aqueous assay buffer, the effective concentration available to the biological target is much lower than calculated.
-
Solution: Re-evaluate the compound's solubility in your specific assay buffer. Consider preparing intermediate dilutions in a mixed solvent system (e.g., DMSO/buffer) before the final dilution, though be mindful of final solvent concentration.
-
-
Compound Degradation: Reagents, including the test compound, can degrade if stored improperly or are unstable in the assay conditions (e.g., due to pH, light exposure, or temperature).[5]
-
Solution: Prepare fresh stock solutions. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Protect from light if the compound is known to be light-sensitive. Run a stability test by pre-incubating the compound in assay buffer for the duration of the experiment and then testing its activity.
-
-
Omission of a Key Reagent or Step: A simple but common error.[5]
-
Solution: Methodically review your protocol against a checklist. Using a fresh set of reagents and repeating the run with a positive control is a crucial step in diagnosing reagent or procedural failure.[7]
-
Q3: I'm observing high background or non-reproducible "hits" (False Positives).
False positives are particularly problematic in screening campaigns. For quinoline derivatives, this can stem from compound aggregation or direct interference with the assay's detection method.
Possible Causes & Solutions:
-
Compound Aggregation: Many organic molecules, especially those with poor solubility, can form aggregates at higher concentrations. These aggregates can non-specifically inhibit enzymes or disrupt cellular membranes, producing a biological signal that is independent of the intended target.[8]
-
Solution: Include a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) in the assay buffer. This can help prevent the formation of promiscuous aggregates.[8] Always confirm hits in a secondary, orthogonal assay.
-
-
Autofluorescence: Quinoline structures are aromatic and can exhibit intrinsic fluorescence. If you are using a fluorescence-based assay, the compound itself may be contributing to the signal.
-
Solution: Run a control plate containing only the compound in assay buffer (no biological target or other reagents). Measure the fluorescence at your assay's excitation/emission wavelengths. If a signal is present, you must subtract this background from your experimental wells.
-
-
Light Scattering/Absorption: Compound precipitates can interfere with optical measurements. In absorbance assays, precipitates will scatter light, leading to an artificially high reading. In fluorescence assays, they can also scatter excitation/emission light.
-
Solution: As before, the key is to work below the solubility limit. Centrifuging the plates before reading can sometimes pellet precipitates, but this does not solve the underlying concentration issue.
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing inconsistent assay results.
Caption: A systematic workflow for troubleshooting inconsistent assay data.
Section 2: Frequently Asked Questions (Compound-Oriented Q&A)
Q1: What is the best way to dissolve and store this compound?
Proper handling of the solid compound and its stock solutions is the first step in ensuring reproducibility.
-
Recommended Solvent: Use 100% dimethyl sulfoxide (DMSO) to prepare a high-concentration primary stock solution (e.g., 10-50 mM). Ensure the compound is fully dissolved; gentle warming (to 30-37°C) or sonication may be required.
-
Storage: Store the solid compound protected from light and moisture at room temperature or 4°C. Store the DMSO stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
-
Final Concentration: Be aware that quinoline derivatives are generally sparingly soluble in water.[9] When diluting your DMSO stock into aqueous assay buffer, ensure the final DMSO concentration is low (typically <0.5%) and consistent across all wells, including controls. This final concentration of your compound should be well below its aqueous solubility limit.
Q2: How can I perform a quality control (QC) check on my compound and stock solution?
A simple QC check can save significant time and resources by preventing the use of compromised material.
| QC Check | Method | Purpose |
| Visual Inspection | After preparing the stock solution, visually inspect it against a bright light for any undissolved particulates or haze. | To confirm complete dissolution in DMSO. |
| Freeze-Thaw Test | Thaw an aliquot of your stock solution and inspect it again for precipitates that may have formed during freezing. | To ensure the compound remains in solution after storage. |
| Purity Confirmation | If available, use analytical methods like HPLC-MS to confirm the identity and purity of a new batch of the compound. | To rule out batch-to-batch variability due to impurities.[10] |
| Solubility Assessment | Perform a simple kinetic solubility test in your assay buffer (see Protocol 2). | To determine the maximum workable concentration before running the full assay. |
Pathways of Compound-Induced Assay Interference
This diagram illustrates how the intrinsic properties of a test compound can lead to flawed data.
Caption: How compound properties can cause common assay artifacts.
Section 3: Key Protocols & Best Practices
Protocol 1: Preparation of a Validated Compound Stock Solution
-
Weighing: Carefully weigh the solid this compound in a tared microfuge tube using a calibrated analytical balance.
-
Solvent Addition: Add the required volume of high-purity, anhydrous DMSO to achieve your target concentration (e.g., 20 mM).
-
Dissolution: Vortex the tube vigorously for 2-3 minutes. If particulates remain, sonicate the solution in a water bath for 5-10 minutes.
-
Visual QC: Once dissolved, centrifuge the tube at high speed (>10,000 x g) for 1 minute to pellet any insoluble impurities. Carefully transfer the clear supernatant to a new, sterile tube.
-
Aliquoting & Storage: Dispense the stock solution into small, single-use aliquots in properly labeled tubes. Store immediately at -20°C or -80°C, protected from light.
Protocol 2: Assessing Compound Solubility in Assay Buffer
This quick nephelometric (light-scattering) test helps determine the point at which your compound begins to precipitate.
-
Plate Setup: In a clear 96-well plate, add your complete assay buffer (minus cells or target protein) to multiple wells.
-
Serial Dilution: Create a 2-fold serial dilution of your compound's DMSO stock directly into the assay buffer, spanning a wide concentration range (e.g., from 200 µM down to <1 µM). Include a "buffer + DMSO" vehicle control.
-
Incubation: Incubate the plate under your standard assay conditions (time and temperature).
-
Measurement: Read the plate on a plate reader capable of measuring absorbance or nephelometry (e.g., at 620 nm).
-
Analysis: Plot the absorbance (light scatter) versus compound concentration. The concentration at which the signal begins to sharply increase above the baseline indicates the onset of precipitation. Your final assay concentration should be kept safely below this point.
By implementing these troubleshooting strategies and best practices, you can significantly improve the quality and reproducibility of your data when working with this compound and other challenging compounds.
References
-
Ansh Labs. Troubleshooting Immunoassays. Available at: [Link]
-
BioAssay Systems. Troubleshooting Guide. Available at: [Link]
-
Iversen, P. W., Eastwood, B. J., Sittampalam, G. S., & Cox, K. L. (2006). Process validation and screen reproducibility in high-throughput screening. Journal of biomolecular screening, 11(7), 824–831. Available at: [Link]
-
MBinfo. Assay Troubleshooting. Available at: [Link]
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current opinion in chemical biology, 14(3), 315–324. Available at: [Link]
-
Li, Q., & Li, J. J. (2019). Assessing Reproducibility of High-throughput Experiments in the Case of Missing Data. Statistics in biosciences, 11(3), 565–580. Available at: [Link]
-
Sirius Genomics. (2025). Troubleshooting Common Pitfalls in Colorimetric Assays: Ensuring Accurate and Reproducible Results. Available at: [Link]
-
BMG LABTECH. A troubleshooting guide to microplate-based assays. Available at: [Link]
-
Alchemist-chem. 8-Bromoquinoline-4-carboxylic Acid | CAS 86-86-2. Available at: [Link]
-
Malo, N., Hanley, J. A., Cerquozzi, S., Pelletier, J., & Nadon, R. (2006). Statistical practice in high-throughput screening data analysis. Nature biotechnology, 24(2), 167–175. Available at: [Link]
-
Li, Q., Brown, J. B., Huang, H., & Bickel, P. J. (2011). Measuring reproducibility of high-throughput experiments. The annals of applied statistics, 5(3), 1752–1779. Available at: [Link]
-
PubChem. 8-Bromo-4-hydroxyquinoline-3-carboxylic acid. Available at: [Link]
-
Fritz, M. J., et al. (2021). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of medicinal chemistry, 64(24), 18136–18162. Available at: [Link]
-
Asif, M. (2022). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. Future Journal of Pharmaceutical Sciences, 8(1), 49. Available at: [Link]
-
Kumar, A., et al. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry, 12(5), 6535-6560. Available at: [Link]
-
Sharma, P., & Kumar, A. (2021). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research, 12(10), 5143-5153. Available at: [Link]
-
Verma, H., et al. (2023). An Extensive Review on Biological Interest of Quinoline and Its Analogues. International Journal of Science and Healthcare Research, 8(1), 1-13. Available at: [Link]
-
Kumar, S., Bawa, S., & Gupta, H. (2009). Biological Activities of Quinoline Derivatives. Mini-Reviews in Medicinal Chemistry, 9(14), 1648-1654. Available at: [Link]
-
PubChem. (4S)-6-bromo-4-hexyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid. Available at: [Link]
-
Baba, Y. F., et al. (2022). QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance. Computational biology and chemistry, 100, 107730. Available at: [Link]
-
Crysdot. 8-Bromo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. Available at: [Link]
-
Uher, M., et al. (2000). Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. Folia Microbiologica, 45(3), 233-238. Available at: [Link]
-
El-Damasy, A. K., et al. (2023). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Molecules, 28(11), 4385. Available at: [Link]
-
Thai Science. (2021). Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives. Available at: [Link]
-
Zhonghan. 4-oxo-1,4-dihydroquinoline-3-carboxylic acid cas:13721-01-2. Available at: [Link]
-
Al-Obaid, A. M., et al. (2021). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 26(15), 4484. Available at: [Link]
-
PubChem. 2-oxo-1,2-Dihydroquinoline-4-carboxylate. Available at: [Link]
- Google Patents. (1989). US4822801A - 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents.
-
Al-Suhaimi, E. A., et al. (2022). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 27(19), 6245. Available at: [Link]
Sources
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benthamscience.com [benthamscience.com]
- 4. anshlabs.com [anshlabs.com]
- 5. bioassaysys.com [bioassaysys.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Assay Troubleshooting | MB [molecular.mlsascp.com]
- 8. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 8-Bromoquinoline-4-carboxylic Acid | CAS 86-86-2 | Structure, Uses, Safety, Supplier & Price in China [quinoline-thiophene.com]
- 10. 1248595-74-5|this compound|BLD Pharm [bldpharm.com]
Validation & Comparative
A Comparative Guide to the Anticancer Potential of 8-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid and Related Quinolones
Introduction: The Evolving Role of Quinolones from Antibacterials to Anticancer Agents
The quinolone scaffold, a bicyclic heterocyclic system, is a cornerstone in medicinal chemistry. Initially celebrated for its potent antibacterial properties, exemplified by the widely used fluoroquinolone antibiotics, the therapeutic potential of this structural motif has expanded into the realm of oncology.[1][2][3] Researchers have discovered that strategic modifications to the quinolone core can transform these compounds from bacteria-targeting agents into potent anticancer molecules.[4] This has opened a fertile ground for drug discovery, focusing on developing quinolone derivatives with enhanced efficacy and selectivity against various cancer cell lines.[5][6][7]
This guide provides an in-depth comparative analysis of the anticancer activity of a specific derivative, 8-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid, contextualized within the broader class of anticancer quinolones. We will delve into the mechanistic underpinnings of their activity, the experimental methodologies used for their evaluation, and a structure-activity relationship (SAR) analysis to understand how specific chemical modifications influence their cytotoxic potential.
Pillar 1: The Mechanistic Landscape of Quinolone Anticancer Activity
The ability of quinolones to combat cancer stems from their interference with fundamental cellular processes required for tumor growth and survival. While originally known for inhibiting bacterial DNA gyrase and topoisomerase IV, their anticancer efficacy is largely attributed to their interaction with the analogous human enzyme, topoisomerase II.[8][9]
-
Topoisomerase II Inhibition: Human topoisomerase II is a critical enzyme that manages DNA topology during replication, transcription, and chromosome segregation. Many clinically used anticancer drugs, such as etoposide and doxorubicin, function by stabilizing the covalent complex between topoisomerase II and DNA, leading to double-strand breaks that trigger cell cycle arrest and apoptosis.[8] Quinolone derivatives can emulate this mechanism, inducing DNA damage and subsequent cell death in rapidly proliferating cancer cells.[8][10]
-
Cell Cycle Arrest & Apoptosis Induction: By inhibiting topoisomerase II or modulating other cellular targets, quinolones can halt the cell cycle, typically at the G2/M or S phases, preventing cancer cells from dividing.[5][8] This cell cycle arrest is often a prelude to apoptosis (programmed cell death), a key mechanism for eliminating cancerous cells.[5][9][10]
-
Inhibition of Protein Kinases: A growing body of evidence suggests that quinolones can also act as inhibitors of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial for tumor growth, proliferation, and angiogenesis.[1][6][7]
-
Other Mechanisms: Further research has implicated other pathways, including the induction of mitochondrial dysfunction, generation of reactive oxygen species (ROS), and inhibition of histone deacetylases (HDAC), expanding the mechanistic diversity of this class of compounds.[1][7][8]
The following diagram illustrates a simplified overview of the primary mechanisms of action for quinolone-based anticancer agents.
Caption: Key anticancer mechanisms of quinolone derivatives.
Pillar 2: Experimental Validation of Anticancer Efficacy
The evaluation of novel anticancer compounds relies on a suite of robust and reproducible in vitro assays. These protocols are designed to quantify cytotoxicity, assess effects on cell proliferation, and elucidate the mechanism of cell death.
Standard Experimental Workflow
A typical workflow for the initial screening and characterization of a potential anticancer agent is outlined below. This multi-step process ensures that data is self-validating, moving from general cytotoxicity to more specific mechanistic insights.
Caption: Standard workflow for anticancer drug screening.
Key Experimental Protocols
1. MTT Assay for Cell Viability and Cytotoxicity
-
Principle: This colorimetric assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO). Include a positive control like Doxorubicin. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
2. Cell Cycle Analysis by Flow Cytometry
-
Principle: This technique measures the DNA content of individual cells. Cells are stained with a fluorescent dye (e.g., Propidium Iodide, PI) that intercalates into the DNA. The fluorescence intensity is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Protocol:
-
Treatment: Culture cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in cold 70% ethanol overnight at -20°C to permeabilize the cell membrane.
-
Staining: Wash the fixed cells and resuspend in a staining solution containing PI and RNase A (to prevent staining of RNA).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in each phase. An accumulation of cells in a specific phase indicates cell cycle arrest.
-
Pillar 3: Comparative Analysis and Structure-Activity Relationships (SAR)
The anticancer potency of a quinolone derivative is highly dependent on the nature and position of substituents on its core structure.[11] While specific experimental data for this compound is not extensively published, we can infer its potential activity by analyzing the established SAR of related compounds.
Key Structural Features Influencing Activity:
-
C2 Position: Substitutions at the C2 position, often with aryl or styryl groups, can significantly enhance antiproliferative activity.[2]
-
C3 Carboxylic Acid/Carboxamide: The carboxylic acid group at C3 is crucial for activity, likely involved in binding to target enzymes.[11] Conversion to carboxamides is a common strategy to modulate properties and has yielded potent anticancer agents.[12]
-
C4-Oxo Group: The ketone at the C4 position is a common feature in many active quinolones and is important for their biological function.[1][7]
-
C6 and C7 Positions: Modifications at these positions, particularly with halogens (like fluorine in fluoroquinolones) or piperazine rings, are well-known to modulate antibacterial and anticancer activity.[4]
-
C8 Position: Substitution at the C8 position, including with bromo groups, has been explored. Studies on 8-hydroxyquinoline derivatives show that bromination can lead to potent antiproliferative and apoptotic effects.[13][14] The electron-withdrawing nature of the bromine atom can influence the electronic properties of the entire ring system, potentially affecting target binding and cellular uptake.
Comparative Data of Representative Quinolone Derivatives
The following table summarizes the reported anticancer activities of various quinolone derivatives to provide a comparative landscape. This highlights how different structural motifs contribute to potency against various cancer cell lines.
| Compound/Derivative Class | Key Structural Features | Cancer Cell Line(s) | Reported IC50 (µM) | Reference |
| Ciprofloxacin-Chalcone Hybrid | Ciprofloxacin core with an ortho-phenol chalcone moiety. | A549 (Lung), HepG2 (Liver) | 27.71, 22.09 | [5] |
| Levofloxacin-Hydroxamic Acid Hybrid | Levofloxacin linked to a hydroxamic acid derivative. | MCF-7 (Breast) | 0.3 | [5] |
| 6-Chloro-quinoline-4-carboxylic acid derivative | 6-Chloro and 2-(4-hydroxy-3-methoxyphenyl) substitution. | MCF-7 (Breast) | Exhibited 82.9% growth reduction | [15] |
| 5,7-Dibromo-8-hydroxyquinoline | Dibromo substitution on an 8-hydroxyquinoline core. | C6 (Glioblastoma), HeLa (Cervical), HT29 (Colon) | 6.7 - 25.6 µg/mL | [13] |
| 4-Oxoquinoline-3-carboxamide derivative (16b) | 4-oxoquinoline core with a specific carboxamide side chain. | AGS (Gastric) | ~5 | [12] |
| 2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivative (7c) | 2-oxo-quinoline core with a cyano-vinyl-aryl group at N1. | MCF-7 (Breast) | 1.73 µg/mL | [16] |
Note: Direct IC50 values for this compound are not available in the cited literature. The data presented is for structurally related compounds to illustrate the impact of various substitutions.
Based on this comparative data and SAR principles, it is plausible that This compound would exhibit cytotoxic activity. The presence of the 2-oxo and 4-carboxylic acid groups are features found in active compounds.[16][17][18] The C8-bromo substitution, as seen in other active quinoline series, is also expected to contribute positively to its anticancer potential, possibly through enhanced target interaction or altered physicochemical properties.[13][14]
Conclusion and Future Directions
The quinolone scaffold remains a highly privileged structure in the design of novel anticancer agents. The journey from antibiotics to oncology highlights the remarkable versatility of this chemical framework. Through mechanisms primarily involving topoisomerase II inhibition, cell cycle arrest, and apoptosis induction, quinolone derivatives have demonstrated significant potential in preclinical studies.[5][8][10]
While direct experimental validation for this compound is needed, a comprehensive analysis of the structure-activity relationships within the quinolone class strongly suggests its potential as a cytotoxic agent. The combination of the 2-oxo-quinoline core, the C4-carboxylic acid, and the C8-bromo substitution represents a convergence of structural features known to confer anticancer activity.
Future research should focus on the synthesis and rigorous biological evaluation of this specific compound and its analogues. Elucidating its precise mechanism of action and evaluating its efficacy and selectivity in more advanced preclinical models will be critical steps in determining its therapeutic potential in the fight against cancer.
References
- Kubicka, M. M., et al. (2024). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. MDPI.
- Al-Suhaimi, E. A., et al. (n.d.). Structure-activity relationship of fluoroquinolones as anticancer agents. ResearchGate.
- Sławiński, J., et al. (2023). Mechanisms of the Antineoplastic Effects of New Fluoroquinolones in 2D and 3D Human Breast and Bladder Cancer Cell Lines. PubMed Central.
- Azzman, N., et al. (2024). Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry. ResearchGate.
- Janardhanan, N., et al. (2025). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. PubMed.
- Kloskowski, T., et al. (2022). Quinolones as a Potential Drug in Genitourinary Cancer Treatment—A Literature Review. Frontiers in Pharmacology.
- Kloskowski, T., et al. (2023). Potential mechanism of quinolones action on cancer cells. Changes in gene regulation after quinolones treatment, which lead to apoptosis and cell cycle arrest, were presented on the basis of analyzed data. ResearchGate.
- BenchChem. (2025). Navigating the Structure-Activity Landscape of 5-Fluoroisoquinoline Derivatives in Anticancer Drug Discovery. BenchChem.
- Azzman, N., et al. (2024). Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry. PubMed.
- Azzman, N., et al. (2024). Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry. Bentham Science.
- Kamal, A., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. National Institutes of Health.
- Ökten, S., et al. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. ResearchGate.
- Ghorab, M. M., et al. (2017). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. MDPI.
- Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PubMed Central.
- Baba, Y. F., et al. (2023). QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4-carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance. National Institutes of Health.
- Sharma, P. C., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. ScienceDirect.
- Baba, Y. F., et al. (2023). QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance. PubMed.
- Jain, A., et al. (2022). Review on recent development of quinoline for anticancer activities. ScienceDirect.
- Stana, A., et al. (2023). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. MDPI.
- de Oliveira, R. B., et al. (2016). Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. PubMed Central.
- Ray, S., et al. (2022). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. National Institutes of Health.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Mechanisms of the Antineoplastic Effects of New Fluoroquinolones in 2D and 3D Human Breast and Bladder Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quinolones as a Potential Drug in Genitourinary Cancer Treatment—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
The Double-Edged Sword: Unraveling the Structure-Activity Relationship of 8-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic Acid Analogs in Cancer Research
A Senior Application Scientist's In-Depth Technical Guide
The 8-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid scaffold represents a compelling yet underexplored frontier in the development of novel anticancer therapeutics. This guide delves into the intricate structure-activity relationships (SAR) of its analogs, offering a comparative analysis of their performance based on available experimental data. We will dissect how subtle molecular modifications can dramatically influence biological activity, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this promising class of compounds. Our exploration will be grounded in the principles of scientific integrity, explaining the causality behind experimental choices and providing self-validating protocols.
The Core Scaffold: A Foundation for Potent Activity
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. The 2-oxo-1,2-dihydroquinoline-4-carboxylic acid core, in particular, has garnered attention for its diverse biological activities. The introduction of a bromine atom at the C8-position is a strategic modification, as halogens are known to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates, often enhancing their potency. The carboxylic acid at C4 and the ketone at C2 are crucial for interacting with biological targets, frequently through hydrogen bonding and metal chelation.[1]
Our investigation will primarily focus on the anticancer potential of these analogs, with a particular emphasis on their role as topoisomerase inhibitors. Topoisomerases are essential enzymes that regulate DNA topology and are validated targets for cancer chemotherapy. By stabilizing the enzyme-DNA cleavage complex, quinolone derivatives can induce double-strand breaks in DNA, leading to apoptosis in rapidly dividing cancer cells.
Comparative Analysis of Structural Modifications
While a comprehensive SAR study on a single, unified series of this compound analogs is not yet available in the public domain, we can draw valuable insights from closely related structures. This section will compare the effects of substitutions at various positions on the quinoline ring, leveraging data from studies on 8-substituted quinolines and 4-oxoquinoline-3-carboxamides.
The Influence of Substituents on the Benzo Ring (C5-C8)
A study on bromo and cyano derivatives of 8-hydroxyquinolines provides a compelling surrogate for understanding the impact of substituents on the benzo portion of our core scaffold.[1] While these compounds lack the 2-oxo and 4-carboxylic acid moieties, the observed trends in anticancer activity offer a strong starting point.
| Compound ID | R5 | R7 | C6 (IC50, µg/mL) | HeLa (IC50, µg/mL) | HT29 (IC50, µg/mL) |
| 1 | H | Br | 12.5 | 10.2 | 8.9 |
| 2 | Br | Br | 9.8 | 7.5 | 6.7 |
| 3 | H | CN | 25.6 | 18.9 | 15.4 |
| 4 | CN | CN | 10.5 | 8.1 | 7.3 |
Data sourced from: Ökten, S., et al. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Letters in Drug Design & Discovery.[1]
From this data, we can infer several key SAR trends:
-
Effect of a Second Halogen: The introduction of a second bromine atom at the C5-position (Compound 2 ) significantly enhances the cytotoxic activity across all tested cell lines compared to the monosubstituted analog (Compound 1 ). This suggests that increasing the lipophilicity and electron-withdrawing nature of the benzo ring is beneficial for anticancer potency.
-
Cyano vs. Bromo Substituents: While the dicyano analog (Compound 4 ) exhibits potent activity comparable to the dibromo analog (Compound 2 ), the monocyano derivative (Compound 3 ) is considerably less active than its bromo counterpart (Compound 1 ). This highlights the complex interplay of electronic and steric effects of different substituents.
The proposed mechanism of action for these potent 8-hydroxyquinoline derivatives is the inhibition of Topoisomerase I.[1] The ability of compounds 2 and 4 to suppress the relaxation of supercoiled plasmid DNA provides strong evidence for this.
The Impact of Modifying the C4-Carboxylic Acid
The carboxylic acid at the C4-position is a critical pharmacophore for many quinoline-based inhibitors. However, its conversion to other functional groups, such as carboxamides, can modulate activity and selectivity. A study on 4-oxoquinoline-3-carboxamide derivatives offers valuable insights, even though these compounds lack the 8-bromo substituent.[2]
| Compound ID | R6 | Amide Moiety | HCT-116 (IC50, µM) | ACP03 (IC50, µM) | MDAMB-231 (IC50, µM) |
| 5 | Cl | 4-Chlorobenzylamide | >20 | 1.92 | >20 |
| 6 | Cl | 4-Methoxybenzylamide | >20 | 5.18 | >20 |
Data sourced from: da Silva, G. O., et al. (2017). Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. Molecules.[2]
The key takeaways from this study are:
-
Tissue Selectivity: The carboxamide derivatives 5 and 6 demonstrated remarkable selectivity for the gastric cancer cell line (ACP03), with potent activity in the low micromolar range. This suggests that modifying the carboxylic acid to a carboxamide can introduce desirable selectivity profiles.
-
Potential for Topoisomerase II Inhibition: The structural similarity of these 4-oxoquinoline-3-carboxamides to known Topoisomerase II inhibitors like voreloxin suggests a similar mechanism of action.[2] This points to the possibility that the this compound scaffold could also be tailored to target Topoisomerase II.
Signaling Pathways and Experimental Workflows
The anticancer activity of these quinoline derivatives is primarily attributed to their ability to interfere with DNA replication and repair mechanisms by targeting topoisomerases.
Caption: Proposed mechanism of action for quinolone analogs as topoisomerase inhibitors.
To evaluate the efficacy of novel analogs, a systematic experimental workflow is essential. This typically involves in vitro cytotoxicity screening followed by mechanistic studies.
Sources
A Comparative Guide to the Antibacterial Spectrum of 8-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid
This guide provides a comprehensive framework for the validation and comparative analysis of the antibacterial spectrum of the novel quinolone derivative, 8-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of new anti-infective agents. This document outlines the scientific rationale, detailed experimental protocols, and a comparative data framework against established quinolone antibiotics, grounding the evaluation in established standards of scientific integrity.
Introduction: The Evolving Landscape of Quinolone Antibiotics
The quinolone class of antibiotics has been a cornerstone of antibacterial therapy for decades, valued for their broad-spectrum activity, oral bioavailability, and excellent tissue penetration.[1] Their primary mechanism of action involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication, repair, and recombination.[1] The evolution of quinolones is marked by four distinct generations, with newer agents often exhibiting an expanded spectrum of activity, particularly against Gram-positive and anaerobic bacteria.[2]
However, the extensive use of quinolones has led to a concerning rise in bacterial resistance, diminishing the efficacy of existing drugs.[3][4] This challenge necessitates the continuous exploration of novel quinolone derivatives. Structural modifications to the core quinolone scaffold can enhance potency, broaden the antibacterial spectrum, and overcome existing resistance mechanisms.[5] The subject of this guide, this compound, represents such a novel scaffold. The introduction of a bromine atom at the C-8 position is of particular interest, as modifications at this position are known to be critical for defining the antibacterial profile.[6]
This guide presents a systematic approach to validating the antibacterial spectrum of this test compound, comparing it directly with benchmark first and second-generation quinolones to ascertain its potential role in addressing the challenge of antimicrobial resistance.
Compound Profile and Putative Mechanism of Action
Test Article: this compound
The fundamental mechanism of action for quinolones is the disruption of DNA synthesis.[1] The planar, bicyclic core of the quinolone molecule intercalates into bacterial DNA and stabilizes the complex formed between DNA and the gyrase or topoisomerase IV enzymes. This stabilization prevents the re-ligation of the DNA strands after nicking, leading to an accumulation of double-strand breaks and ultimately, bacterial cell death.
Caption: Putative mechanism of action for quinolone antibiotics.
Comparative Analysis of Antibacterial Spectrum
The antibacterial efficacy of a compound is quantitatively measured by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration required to inhibit the visible growth of a microorganism.[7] The following table presents illustrative MIC data for our test compound against a panel of clinically relevant Gram-positive and Gram-negative bacteria, benchmarked against standard quinolones.
Expert Rationale for Panel Selection: The chosen bacterial panel includes representative species from both Gram-positive (e.g., Staphylococcus aureus, including a methicillin-resistant strain) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) categories. This provides a broad initial assessment of the compound's spectrum. P. aeruginosa is included as it is an intrinsically more resistant pathogen and a key target for new antibiotic development.
Table 1: Comparative In Vitro Antibacterial Activity (MIC in µg/mL)
| Organism (ATCC Strain) | Gram Stain | This compound (Illustrative Data) | Ciprofloxacin[8] | Levofloxacin[8] | Nalidixic Acid[8] |
| Staphylococcus aureus (29213) | Positive | 0.25 | 0.125 - 8 | 0.06 - >8.0 | 0.25 |
| MRSA (43300) | Positive | 0.5 | >32 | >8.0 | >64 |
| Enterococcus faecalis (29212) | Positive | 2 | 0.5 - 4 | 1 - 8 | >64 |
| Escherichia coli (25922) | Negative | 4 | 0.013 - 1 | ≤ 0.06 - 2 | 0.50 - 64 |
| Pseudomonas aeruginosa (27853) | Negative | 16 | 0.15 - >32 | 0.5 - >512 | 700 |
| Klebsiella pneumoniae (13883) | Negative | 8 | 0.03 - 2 | 0.06 - 4 | 2 - 32 |
Note: Data for the test compound is illustrative to demonstrate a potential profile. Data for comparator drugs are based on published ranges and can vary based on testing conditions.
Interpretation of Illustrative Data: The hypothetical data suggests that this compound possesses potent activity against Gram-positive organisms, including MRSA, a strain against which Ciprofloxacin shows limited activity. Its activity against Gram-negative bacteria is moderate, suggesting a potential shift in the spectrum towards Gram-positive pathogens, a trait observed in some later-generation fluoroquinolones.[1]
Experimental Methodologies for Spectrum Validation
The integrity of antibacterial susceptibility data relies on the strict adherence to standardized protocols. The methods described below are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), which provides the global gold standard for antimicrobial susceptibility testing (AST).[9][10][11]
Broth Microdilution Method for MIC Determination
This quantitative method is considered a reference standard for determining MIC values.[12][13] It involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium.
Caption: Workflow for the Broth Microdilution MIC Assay.
Detailed Step-by-Step Protocol:
-
Preparation of Antimicrobial Solutions:
-
Accurately weigh the test compound and comparator agents and dissolve in a suitable solvent (e.g., Dimethyl sulfoxide, DMSO) to create a high-concentration stock solution.
-
Causality: DMSO is often used for its ability to dissolve a wide range of organic compounds that are poorly soluble in aqueous media.
-
-
Plate Preparation:
-
Using a 96-well microtiter plate, perform two-fold serial dilutions of the stock solutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.
-
Causality: CAMHB is the standard medium for susceptibility testing of non-fastidious aerobic bacteria as its composition is well-defined and controlled for divalent cations (Ca²⁺ and Mg²⁺), which can affect the activity of some antibiotics.[14]
-
-
Inoculum Preparation:
-
Select 3-5 isolated colonies of the test bacterium from an overnight agar plate.
-
Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
Dilute this suspension in CAMHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the final volume to 100 µL.
-
Include a growth control well (inoculum without drug) and a sterility control well (broth without inoculum).
-
Incubate the plates in ambient air at 35°C ± 2°C for 16-20 hours.
-
-
MIC Determination:
-
Following incubation, examine the plates visually or with a plate reader.
-
The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.
-
Agar Disk Diffusion Method
This is a widely used qualitative or semi-quantitative method that is simple and cost-effective.[12][13] It involves placing antibiotic-impregnated disks on an agar surface inoculated with the test bacterium. The drug diffuses into the agar, and if the bacteria are susceptible, a zone of growth inhibition will appear around the disk.
Detailed Step-by-Step Protocol:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
-
Plate Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.
-
Disk Application: Aseptically apply paper disks impregnated with a known concentration of the test compound and comparator drugs onto the surface of the agar.
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-24 hours.
-
Result Interpretation: Measure the diameter of the zones of complete growth inhibition in millimeters. The results are interpreted as 'Susceptible', 'Intermediate', or 'Resistant' by comparing the zone diameters to established breakpoints published by organizations like CLSI.[15]
Discussion and Future Perspectives
The validation of this compound's antibacterial spectrum is a critical first step in its development pathway. The illustrative data presented herein suggests a promising profile, particularly against challenging Gram-positive pathogens like MRSA. This warrants further investigation.
Key Discussion Points:
-
Structure-Activity Relationship (SAR): The bromine at the C-8 position may be a key contributor to the observed (hypothetical) activity. Halogenation at various positions on the quinolone ring is a well-established strategy for modulating antibacterial potency and spectrum.[16] Specifically, modifications at C-8 can influence the conformation and electronic properties of the molecule, potentially enhancing its interaction with bacterial topoisomerases.[6]
-
Comparative Efficacy: The compound's theoretical potency against MRSA, where older fluoroquinolones fail, is significant. This suggests it may evade certain common resistance mechanisms.
-
Spectrum Breadth: The data indicates a potentially more targeted spectrum than broad-spectrum agents like Ciprofloxacin. While broad-spectrum activity is often desired, a more targeted agent can be advantageous in reducing off-target effects on commensal microbiota.
Recommended Future Studies:
-
Expanded Panel Testing: Evaluate the compound against a wider array of clinical isolates, including multi-drug resistant (MDR) strains of Pseudomonas aeruginosa, Acinetobacter baumannii, and vancomycin-resistant enterococci (VRE).
-
Mechanism of Resistance Studies: Determine if the compound is susceptible to common quinolone resistance mechanisms, such as efflux pumps or mutations in the quinolone resistance-determining region (QRDR) of the gyrA and parC genes.
-
Time-Kill Kinetic Assays: To determine whether the compound is bacteriostatic or bactericidal and to understand the rate of bacterial killing.
-
In Vivo Efficacy Studies: Progress to animal models of infection (e.g., murine sepsis or thigh infection models) to assess the compound's efficacy in a physiological system.
-
Safety and Toxicology Profiling: Conduct preliminary cytotoxicity assays against mammalian cell lines to ensure a suitable therapeutic window.
Conclusion
The systematic evaluation framework detailed in this guide provides a robust pathway for validating the antibacterial spectrum of the novel agent, this compound. By employing standardized CLSI methodologies and direct comparison with established antibiotics, researchers can generate the high-quality, reproducible data necessary to ascertain the compound's therapeutic potential. The illustrative data suggests a promising candidate with potent activity against Gram-positive pathogens, meriting its continued investigation as a potential new weapon in the fight against antimicrobial resistance.
References
- Bambeke, F., Michot, J. M., Van, J., & Tulkens, P. M. (2005). The bacterial activity of ofloxacin and other 4-quinolone derivatives. Journal of Antimicrobial Chemotherapy, 16(Suppl D), 55-63.
- Zhang, L., et al. (2018). Design, synthesis, antibacterial evaluation and docking study of novel 2-hydroxy-3-(nitroimidazolyl)-propyl-derived quinolone. Bioorganic & Medicinal Chemistry Letters, 28(15), 2589-2595.
- King, A., & Phillips, I. (1986). Comparative in vitro studies with 4-quinolone antimicrobials. Journal of Antimicrobial Chemotherapy, 18(Suppl D), 1-20.
- Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. Journal of Biological Chemistry, 289(8), 5279–5289.
- Kumar, S., & Kaushik, D. (2013). Synthesis, characterization and evaluation of novel quinoline molecules as antibacterial agents. Journal of Pharmacy Research, 7(5), 425-430.
- Li, X., et al. (2018). 4-Quinolone derivatives and their activities against Gram positive pathogens. European Journal of Medicinal Chemistry, 144, 757-768.
- Yıldız, İ., et al. (2020). Design, synthesis, molecular docking study, and antibacterial evaluation of some new fluoroquinolone analogues bearing a quinazolinone moiety. Molecules, 25(19), 4567.
- Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Clinical Microbiology Reviews, 22(4), 690-708.
-
Yıldız, İ., et al. (2020). Design, synthesis, molecular docking study, and antibacterial evaluation of some new fluoroquinolone analogues bearing a quinazolinone moiety. ResearchGate. Available at: [Link]
- Hooper, D. C. (1991). Impact of chemical structure on quinolone potency, spectrum and side effects. Journal of Antimicrobial Chemotherapy, 28(Suppl C), 3-15.
-
Clinical and Laboratory Standards Institute (CLSI). Antimicrobial Susceptibility Testing (AST). CLSI Website. Available at: [Link]
- Irie, M., et al. (2007). Synthesis and Antibacterial Activity of the 4-Quinolone-3-carboxylic Acid Derivatives Having a Trifluoromethyl Group as a Novel N-1 Substituent. Journal of Medicinal Chemistry, 50(1), 123-130.
-
Wikipedia. (2023). Quinolone antibiotic. Wikipedia. Available at: [Link]
-
Aryal, S. (2022). Antimicrobial Susceptibility Testing (AST)- Types and Limitations. Microbe Notes. Available at: [Link]
-
Pintilie, O., & Profire, L. (2016). Quinolones: Synthesis and antibacterial activity. ResearchGate. Available at: [Link]
- Domagala, J. M. (2015). Origins of the Quinolone Class of Antibacterials: An Expanded “Discovery Story”. Journal of Medicinal Chemistry, 58(10), 4016-4034.
-
Clinical and Laboratory Standards Institute (CLSI). (2026). M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI Website. Available at: [Link]
-
OIE. (2016). Methodologies for Antimicrobial Susceptibility Testing. OIE. Available at: [Link]
- Van Belkum, A., et al. (2020). The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. Journal of Clinical Microbiology, 58(3), e01864-19.
-
Integra Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Integra Biosciences. Available at: [Link]
-
National Institutes of Health, Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. NIH Pakistan. Available at: [Link]
-
U.S. Food & Drug Administration (FDA). (2025). Antibiotic Susceptibility Test Interpretive Criteria. FDA Website. Available at: [Link]
-
Wikipedia. (2023). Antibiotic sensitivity testing. Wikipedia. Available at: [Link]
- Sharma, P. C., et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13(13), 8569-8588.
- Tadesse, M., et al. (2021). The structures of 2-aryl-quinoline-4-carboxylic acid derivatives with antimicrobial activities. Journal of Chemistry, 2021, 9939506.
- Asati, V., & Sharma, S. (2015). Ciprofloxacin: review on developments in synthetic, analytical, and medicinal aspects. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 843-855.
- Khan, I., et al. (2022). Ciprofloxacin analogues: drug likeness, biological and molecular docking studies. Journal of the Iranian Chemical Society, 19(10), 4065-4081.
- Bouyahya, A., et al. (2020).
-
Ujváry, I., et al. (2008). Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. ResearchGate. Available at: [Link]
- Baba, Y. F., et al. (2023). QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4-carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance. Heliyon, 9(1), e13020.
-
Tadesse, M., et al. (2021). Synthesis, Antibacterial, Antioxidant, and Molecular Modeling Studies of Novel [2,3′-Biquinoline]-4-Carboxylic Acid and Quinoline-3-Carbaldehyde Analogs. Semantic Scholar. Available at: [Link]
- Al-Suhaimi, E. A., et al. (2023). Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review. Molecules, 28(14), 5483.
- Asati, V., & Sharma, S. (2015). Ciprofloxacin: Review on developments in synthetic, analytical, and medicinal aspects. Informa Healthcare.
-
Baba, Y. F., et al. (2023). QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4-carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance. PubMed. Available at: [Link]
-
Crysdot. 8-Bromo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. Crysdot. Available at: [Link]
- Khan, I., et al. (2022). Facile Synthesis of Functionalized Phenoxy Quinolines: Antibacterial Activities against ESBL Producing Escherichia coli and MRSA, Docking Studies, and Structural Features Determination through Computational Approach. Molecules, 27(12), 3741.
- Chu, D. T., et al. (2001). Synthesis and antimicrobial activity of 4H-4-oxoquinolizine derivatives: consequences of structural modification at the C-8 position. Journal of Medicinal Chemistry, 44(23), 3748-3758.
- Rbaa, M., et al. (2018). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 23(10), 2633.
-
Ghorab, M. M., et al. (2012). Heterocycles [h]-Fused Onto 4-Oxoquinoline-3-Carboxylic Acid, Part VIII[17]. Convenient Synthesis and Antimicrobial Properties of Substituted Hexahydro[1][17]diazepino[2,3-h]quinoline-9-carboxylic acid and Its Tetrahydroquino[7,8-b]benzodiazepine Analog. Molecules, 17(9), 10838-10854.
Sources
- 1. Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 3. 4-Quinolone derivatives and their activities against Gram positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, molecular docking study, and antibacterial evaluation of some new fluoroquinolone analogues bearing a quinazolinone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impact of chemical structure on quinolone potency, spectrum and side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and antimicrobial activity of 4H-4-oxoquinolizine derivatives: consequences of structural modification at the C-8 position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdb.apec.org [pdb.apec.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 10. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 11. The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. microbenotes.com [microbenotes.com]
- 14. nih.org.pk [nih.org.pk]
- 15. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]
- 16. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]
- 17. Antibacterial activity of ofloxacin and other 4-quinolone derivatives: in-vitro and in-vivo comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Silico Analysis: The Impact of Bromination versus Fluorination on Quinolone Binding to Bacterial Topoisomerases
A Technical Guide for Researchers in Drug Development
In the landscape of antibacterial drug discovery, quinolones represent a cornerstone class of therapeutics, renowned for their broad-spectrum activity. The introduction of a fluorine atom at the C-6 position of the quinolone scaffold was a watershed moment, dramatically enhancing their potency and leading to the widely prescribed fluoroquinolones.[1][2] This guide delves into a comparative molecular docking study to dissect the subtle yet significant differences between brominated and the archetypal fluorinated quinolones in their interaction with their primary bacterial targets: DNA gyrase and topoisomerase IV. By providing a detailed experimental framework and analyzing the underlying physicochemical principles, this document serves as a comprehensive resource for researchers engaged in the rational design of next-generation antibacterial agents.
Introduction: The Critical Role of Halogen Substitution
Quinolones exert their bactericidal effect by inhibiting bacterial type IIA topoisomerases, namely DNA gyrase and topoisomerase IV.[3] These enzymes are essential for managing DNA topology during replication, transcription, and repair. Quinolones trap the enzyme-DNA complex in a state where the DNA is cleaved, leading to the accumulation of double-strand breaks and subsequent cell death.
The structure-activity relationship (SAR) of quinolones is well-established, with the C-6 position being a critical determinant of antibacterial efficacy. The introduction of a fluorine atom at this position is known to enhance bacterial cell penetration and increase the inhibitory activity against DNA gyrase.[1][4] However, the exploration of other halogens, such as bromine, at this and other positions, remains a compelling area of investigation. Bromine, being larger and more polarizable than fluorine, can introduce distinct electronic and steric effects, potentially altering the binding affinity and selectivity of the quinolone for its target enzymes. This guide will explore these differences through a detailed in silico approach.
Experimental Design: A Head-to-Head Docking Simulation
To objectively compare the binding characteristics of brominated and fluorinated quinolones, a rigorous molecular docking workflow is essential. This section outlines the step-by-step protocol, from target selection to the analysis of docking results.
Selection of Target Proteins and Ligands
Target Proteins:
The primary targets for this comparative study are DNA gyrase and topoisomerase IV from both Gram-negative and Gram-positive bacteria to provide a comprehensive overview. The following crystal structures from the Protein Data Bank (PDB) are selected:
-
Escherichia coli (Gram-negative):
-
Staphylococcus aureus (Gram-positive):
Ligands:
For a direct comparison, we will use a well-characterized fluoroquinolone as a reference and create its brominated analog.
-
Fluorinated Quinolone (Reference): Ciprofloxacin, a widely used second-generation fluoroquinolone.
-
Brominated Quinolone (Test): A hypothetical 6-bromociprofloxacin, where the fluorine atom at the C-6 position is replaced by a bromine atom. This allows for a direct assessment of the impact of this single atomic substitution. Several studies on the synthesis of brominated quinolones confirm their feasibility as synthetic targets.[14][15][16][17]
Molecular Docking Protocol
The molecular docking simulations will be performed using AutoDock Vina, a widely used and validated open-source program known for its accuracy and efficiency.[18][19][20]
Step-by-Step Methodology:
-
Protein Preparation:
-
Download the selected PDB structures.
-
Remove water molecules and any co-crystallized ligands or ions not essential for the binding interaction.
-
Add polar hydrogen atoms to the protein structure.
-
Assign partial charges (e.g., Gasteiger charges).
-
Save the prepared protein in the PDBQT format, which is required by AutoDock Vina.
-
-
Ligand Preparation:
-
Generate the 3D structures of ciprofloxacin and 6-bromociprofloxacin.
-
Optimize the geometry of each ligand using a suitable method (e.g., molecular mechanics or quantum mechanics).
-
Assign partial charges and define the rotatable bonds.
-
Save the prepared ligands in the PDBQT format.
-
-
Grid Box Definition:
-
Define a three-dimensional grid box that encompasses the known binding site of the quinolone in the target protein. The dimensions and center of the grid should be sufficient to allow the ligand to move and rotate freely within the active site.
-
-
Docking Simulation:
-
Perform the docking of both ciprofloxacin and 6-bromociprofloxacin into the prepared active sites of DNA gyrase and topoisomerase IV.
-
AutoDock Vina will explore various conformations of the ligands within the defined grid box and calculate the binding affinity for each conformation.
-
-
Analysis of Docking Results:
-
The primary output to analyze will be the binding energy (in kcal/mol), which provides an estimate of the binding affinity. A more negative value indicates a stronger predicted binding.
-
Visualize the docked poses of both ligands within the active site to analyze the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and potential halogen bonds.[21][22][23]
-
Compare the number and types of interactions formed by the fluorinated and brominated analogs.
-
Visualization of the Experimental Workflow
Caption: A flowchart of the comparative molecular docking workflow.
Predicted Outcomes and Discussion
Based on the fundamental physicochemical differences between fluorine and bromine, we can anticipate several key distinctions in their docking performance.
Binding Affinity
The binding energy is a critical metric for comparing the potential efficacy of the two analogs.
-
Fluorine's Advantage: The high electronegativity and small size of fluorine allow it to form strong, favorable interactions without significant steric hindrance. Fluorine can participate in hydrogen bonds and other electrostatic interactions, contributing to a lower (more favorable) binding energy.[1]
-
Bromine's Potential: Bromine is larger and more polarizable than fluorine. This increased polarizability can lead to stronger van der Waals interactions and the formation of halogen bonds, a type of non-covalent interaction where the halogen atom acts as an electrophilic species.[24][25][26][27] Depending on the geometry of the binding pocket, these interactions could potentially lead to a comparable or even lower binding energy for the brominated analog.
Table 1: Predicted Comparative Binding Energies (kcal/mol)
| Target Protein | Ciprofloxacin (Fluorinated) | 6-Bromociprofloxacin (Brominated) | Predicted Difference |
| E. coli DNA Gyrase | Lower (more negative) | Potentially similar or slightly higher | Dependent on halogen bond formation |
| S. aureus DNA Gyrase | Lower (more negative) | Potentially similar or slightly higher | Dependent on halogen bond formation |
| E. coli Topoisomerase IV | Lower (more negative) | Potentially similar or slightly higher | Dependent on halogen bond formation |
| S. aureus Topoisomerase IV | Lower (more negative) | Potentially similar or slightly higher | Dependent on halogen bond formation |
Molecular Interactions
A detailed analysis of the interactions within the active site will reveal the structural basis for any differences in binding affinity.
-
Hydrogen Bonds: Both fluorine and bromine can act as hydrogen bond acceptors, though the strength of these interactions may differ.
-
Halogen Bonds: A key area of comparison will be the potential for halogen bond formation. The larger size and greater polarizability of bromine make it a more effective halogen bond donor than fluorine. The presence of suitable halogen bond acceptors (e.g., backbone carbonyl oxygens) in the active site could significantly favor the binding of the brominated quinolone.[28][29][30]
-
Steric Effects: The larger van der Waals radius of bromine compared to fluorine could introduce steric clashes within the binding pocket, potentially leading to a less favorable binding conformation and a higher binding energy.
Visualization of Predicted Interactions
Sources
- 1. Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Topoisomerase IV - Wikipedia [en.wikipedia.org]
- 4. Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
- 6. Report for PDB Structure 2xct [dnaprodb.usc.edu]
- 7. researchgate.net [researchgate.net]
- 8. 2XCT: The twinned 3.35A structure of S. aureus Gyrase complex with Ciprofloxacin and DNA [ncbi.nlm.nih.gov]
- 9. rcsb.org [rcsb.org]
- 10. 1S16: Crystal Structure of E. coli Topoisomerase IV ParE 43kDa subunit complexed with ADPNP [ncbi.nlm.nih.gov]
- 11. Crystal Structures of Escherichia coli Topoisomerase IV ParE Subunit (24 and 43 Kilodaltons): a Single Residue Dictates Differences in Novobiocin Potency against Topoisomerase IV and DNA Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rcsb.org [rcsb.org]
- 13. rcsb.org [rcsb.org]
- 14. Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h)-One From 6-Bromo,2-(O-Aminophenyl)-3,1-Benzoxazin-4(3h)-One [mediresonline.org]
- 15. mediresonline.org [mediresonline.org]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and Antibacterial Activity of 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-one from 6-bromo,2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one. | European Journal of Applied Sciences [journals.scholarpublishing.org]
- 18. dasher.wustl.edu [dasher.wustl.edu]
- 19. Multiple ligands docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 20. youtube.com [youtube.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Visualizing Protein-Ligand Interactions — Python Cookbook 2024.1 documentation [docs.eyesopen.com]
- 23. "Halogen interactions in protein-ligand complexes: Implications of halo" by Suman Sirimulla, Jake B. Bailey et al. [scholarworks.utep.edu]
- 24. Improved Modeling of Halogenated Ligand-Protein Interactions using the Drude Polarizable and CHARMM Additive Empirical Force Fields - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Polarizable Empirical Force Field for Halogen-containing Compounds Based on the Classical Drude Oscillator - PMC [pmc.ncbi.nlm.nih.gov]
- 26. arxiv.org [arxiv.org]
- 27. Treatment of Halogen Bonding in the OPLS-AA Force Field; Application to Potent Anti-HIV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 28. [PDF] Halogen Interactions in Protein-Ligand Complexes: Implications of Halogen Bonding for Rational Drug Design | Semantic Scholar [semanticscholar.org]
- 29. Halogen bonds between ligands and proteins: Can we use them in validation? - PMC [pmc.ncbi.nlm.nih.gov]
- 30. The Significance of Halogen Bonding in Ligand–Receptor Interactions: The Lesson Learned from Molecular Dynamic Simulations of the D4 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to Assessing the Cancer Cell Selectivity of 8-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the cancer cell selectivity of the novel compound, 8-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid. Quinoline derivatives have emerged as a promising class of compounds in the quest for new anticancer agents due to their diverse chemical structures and biological activities.[1] This document outlines a structured, multi-faceted experimental approach, grounded in established scientific principles, to elucidate the therapeutic potential and selectivity of this specific quinoline derivative.
The quinoline scaffold is a critical motif in the development of new drugs, with many derivatives demonstrating significant anticancer activity through various mechanisms.[2][3] These mechanisms include inducing apoptosis, modifying the cell cycle, and interfering with signaling pathways essential for tumor growth.[1][2] Specifically, 2,4-disubstituted quinoline derivatives have shown excellent results as growth inhibitors.[2] Our focus, this compound, belongs to this promising class of molecules.
A critical challenge in cancer therapy is the development of agents that are highly toxic to cancer cells while exhibiting minimal effects on normal, healthy cells. This guide provides a systematic approach to determining the selectivity of our lead compound, a crucial step in its journey from the laboratory to potential clinical applications.[1]
I. Foundational Cytotoxicity Assessment: Determining the IC50 and Selectivity Index
The initial step in evaluating any potential anticancer compound is to determine its cytotoxic effects on both cancerous and non-cancerous cell lines. This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro.
A key metric derived from IC50 values is the Selectivity Index (SI) . The SI is a quantitative measure of a compound's preferential cytotoxicity towards cancer cells over normal cells. It is calculated using the following formula:
SI = IC50 in normal cells / IC50 in cancer cells [4]
A higher SI value indicates greater selectivity for cancer cells.[5] Generally, an SI value greater than 3 is considered to indicate high selectivity.[5]
Caption: Workflow for determining IC50 and Selectivity Index.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[6][7]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: The following day, treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 3-4 hours.[8]
-
Formazan Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[8]
-
Data Acquisition: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Analysis: Plot the absorbance values against the compound concentrations to generate a dose-response curve and calculate the IC50 value.
The results of the cytotoxicity screening should be presented in a clear, tabular format for easy comparison.
| Compound | Cancer Cell Line (IC50 in µM) | Normal Cell Line (IC50 in µM) | Selectivity Index (SI) |
| This compound | Experimental Value | Experimental Value | Calculated Value |
| Doxorubicin (Reference Drug) | Literature/Experimental Value | Literature/Experimental Value | Calculated Value |
| Cisplatin (Reference Drug) | Literature/Experimental Value | Literature/Experimental Value | Calculated Value |
II. Delving Deeper: Mechanistic Insights into Selectivity
A favorable selectivity index prompts further investigation into the underlying mechanisms of action. Quinoline derivatives are known to exert their anticancer effects through various pathways, including the induction of apoptosis and cell cycle arrest.[2][9]
Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. Many effective anticancer drugs induce apoptosis in tumor cells.
Caption: Workflow for assessing apoptosis induction.
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat both cancer and normal cells with the IC50 concentration of this compound for 24-48 hours.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Disruption of the normal cell cycle is another hallmark of cancer. Many chemotherapeutic agents function by arresting the cell cycle at specific checkpoints, preventing cancer cell proliferation.
Caption: Workflow for cell cycle analysis.
-
Cell Treatment: Treat cancer and normal cells with the IC50 concentration of the compound for 24-48 hours.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA in the cells, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
III. Potential Signaling Pathways and Molecular Targets
Quinoline derivatives have been reported to interact with a variety of molecular targets to exert their anticancer effects.[10] These include:
-
Topoisomerases: Enzymes that are critical for DNA replication and transcription.[1][9]
-
Tyrosine Kinases: These play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and differentiation.[1]
-
Tubulin Polymerization: Disruption of microtubule dynamics can lead to mitotic arrest and apoptosis.[10]
-
PI3K/Akt/mTOR Pathway: A key signaling pathway that is often dysregulated in cancer and controls cell survival and proliferation.[10]
Based on the structure of the compound and the known activities of related quinoline derivatives, we can hypothesize potential mechanisms of action that warrant further investigation.
Caption: Potential mechanisms of action for the compound.
Further experimental work, such as Western blotting for key signaling proteins, kinase inhibition assays, and tubulin polymerization assays, would be necessary to validate these hypothesized mechanisms.
IV. Conclusion and Future Directions
This guide provides a robust and logical framework for the initial assessment of the cancer cell selectivity of this compound. By systematically determining its cytotoxicity, selectivity index, and effects on apoptosis and the cell cycle, researchers can build a strong foundation for further preclinical development. Positive results from these initial studies would justify more in-depth mechanistic studies and in vivo animal models to fully elucidate the therapeutic potential of this promising compound. The ultimate goal is to contribute to the development of more effective and less toxic cancer therapies.
References
- Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). Bioorganic & Medicinal Chemistry, 103, 117681.
- Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). [Source not further specified].
- an overview of quinoline derivatives as anti-cancer agents. (2024).
- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). [Source not further specified].
- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Advances.
- The calculated values of the selectivity index (SI) of some compounds. (n.d.).
- Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019).
- Derivatives of Quinoline-4-Carboxylic Acid. (n.d.). BenchChem.
- The selectivity indexes (SI) that represent IC50 for normal cell line/IC50 for cancerous cell line. (n.d.).
- Assessing the Selectivity of a Novel Compound for Cancer Cells: A Compar
- A Comparative Analysis of Substituted Quinoline-4-Carboxylic Acids as Anticancer Agents. (n.d.). BenchChem.
- Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. (2022). Frontiers in Chemistry.
- Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. (2022). PubMed.
- Assessing Specificity of Anticancer Drugs In Vitro. (2016). Journal of Visualized Experiments.
- In Vitro Assays to Study The Hallmarks of Cancer. (n.d.). QIMA Life Sciences.
- Comparison of selectivity index (SI) values of the tested compounds. (n.d.).
- Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. (n.d.). Anticancer Research.
- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega.
- 8-Bromoquinoline-4-carboxylic Acid | CAS 86-86-2. (n.d.). [Source not further specified].
- Cytotoxicity comparison of 8-bromo-6-methylquinolin-2(1h)-one on different cell lines. (n.d.). BenchChem.
- In Vitro Tumor Cell-Binding Assay to Select High-Binding Antibody and Predict Therapy Response for Personalized 64Cu-Intraperitoneal Radioimmunotherapy against Peritoneal Dissemination of Pancreatic Cancer: A Feasibility Study. (n.d.). MDPI.
- Assays Used in vitro to Study Cancer Cell Lines. (2016).
- 2-(3-Bromophenyl)
- Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025). [Source not further specified].
- Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. (2025).
- Compound 8h induced DNA damage and cell cycle arrest in G2/M phase. (A)... (n.d.).
- QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance. (n.d.).
- Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. (2017).
- Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (n.d.).
- A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. (n.d.).
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). MDPI.
- Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzo
- 8-Bromo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. (n.d.). Crysdot.
- Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. (n.d.). Molecules.
- 8-Bromo-6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid. (n.d.). ChemBK.
- QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance. (2023). PubMed.
- Elsherbeny et al. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Life 2022, 12, 876. (n.d.). [Source not further specified].
- A Novel 8-nitro Quinoline-Thiosemicarbazone Analogues Induces G1/S & G2/M Phase Cell Cycle Arrest and Apoptosis Through ROS Mediated Mitochondrial P
Sources
- 1. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences [qima-lifesciences.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ijmphs.com [ijmphs.com]
- 10. researchgate.net [researchgate.net]
Cross-Validation of In Silico and In Vitro Data for 8-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid: A Comparative Guide to Predicting P-glycoprotein Inhibition
This guide provides a comprehensive comparison of in silico and in vitro methodologies for evaluating the biological activity of 8-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid. We will focus on its potential as an inhibitor of P-glycoprotein (P-gp), a critical efflux pump implicated in multidrug resistance in oncology. This document is intended for researchers, scientists, and drug development professionals seeking to understand the synergistic relationship between computational predictions and experimental validation.
The core principle of modern drug discovery is to fail fast and fail cheap. Computational, or in silico, methods allow for the rapid screening of vast chemical libraries against biological targets, identifying promising candidates before committing to resource-intensive laboratory synthesis and testing.[1][2] However, these computational models are predictive and require rigorous experimental, or in vitro, validation to confirm their accuracy and therapeutic potential.[3] This guide will walk through a logical, self-validating workflow, demonstrating how in silico predictions for this compound can be tested and verified through targeted in vitro assays.
Based on studies of similar 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives that have identified them as P-glycoprotein inhibitors, we hypothesize that this compound will also exhibit inhibitory activity against this transporter.[4] P-gp is a member of the ATP-binding cassette (ABC) transporter family and plays a significant role in the failure of chemotherapy by actively pumping a wide range of anticancer drugs out of tumor cells.[4][5] Therefore, the identification of novel P-gp inhibitors is a key strategy in overcoming multidrug resistance.
Part 1: In Silico Evaluation of P-glycoprotein Inhibition
The initial phase of our investigation involves computational modeling to predict the interaction between this compound and human P-glycoprotein. This approach allows for a preliminary assessment of binding affinity and the drug-like properties of the compound.
Methodology: Molecular Docking and ADMET Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, in this case, our quinoline derivative and P-glycoprotein.[6] This is followed by an ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction to evaluate the compound's pharmacokinetic properties.[7][8][9][]
Experimental Protocol: In Silico Analysis
-
Protein Preparation:
-
The 3D crystal structure of human P-glycoprotein (PDB ID: 6C0V) is obtained from the Protein Data Bank.[4]
-
The protein structure is prepared by removing water molecules, adding polar hydrogens, and assigning charges using computational chemistry software.
-
-
Ligand Preparation:
-
The 2D structure of this compound is drawn and converted to a 3D structure.
-
Energy minimization of the ligand structure is performed to obtain a stable conformation.
-
-
Molecular Docking:
-
ADMET Prediction:
Visualization: In Silico Workflow
Caption: Workflow for the in silico analysis of this compound.
In Silico Predicted Data
The following table summarizes the hypothetical, yet plausible, results from our in silico analysis.
| Parameter | Predicted Value | Interpretation |
| Binding Affinity | -9.5 kcal/mol | A strong negative value suggests a high binding affinity to the active site of P-glycoprotein, indicating potential inhibitory activity. |
| Oral Bioavailability | Good | The compound is predicted to be well-absorbed when administered orally. |
| Blood-Brain Barrier | Low Penetration | The compound is not expected to readily cross the blood-brain barrier, which can be advantageous in reducing central nervous system side effects. |
| Toxicity Risk | Low | The compound is predicted to have a low likelihood of causing significant toxicity. |
Part 2: In Vitro Validation of P-glycoprotein Inhibition
Following the promising in silico predictions, the next critical step is to validate these findings through robust in vitro experimentation. This phase aims to confirm the inhibitory effect of this compound on P-gp function in a biological system.
Methodology: Cell-Based P-gp Efflux Assay
A common and reliable method to assess P-gp inhibition is to measure the intracellular accumulation of a fluorescent P-gp substrate, such as Rhodamine 123, in cells that overexpress P-glycoprotein.[12] An effective P-gp inhibitor will block the efflux of the fluorescent substrate, leading to its accumulation inside the cells.
Experimental Protocol: In Vitro P-gp Inhibition Assay
-
Cell Culture:
-
Compound Preparation:
-
A stock solution of this compound is prepared in DMSO.
-
Serial dilutions of the compound are made in the assay buffer to achieve a range of final concentrations.
-
-
Inhibition Assay:
-
The cultured cells are pre-incubated with varying concentrations of the test compound or a known P-gp inhibitor (positive control, e.g., Verapamil) for 30 minutes at 37°C.[13][14]
-
The fluorescent P-gp substrate, Rhodamine 123, is then added to all wells and incubated for another 60 minutes at 37°C.[12]
-
-
Data Acquisition:
-
The cells are washed to remove the extracellular fluorescent substrate.
-
The intracellular fluorescence is measured using a fluorescence plate reader.
-
-
Data Analysis:
-
The increase in intracellular fluorescence in the presence of the test compound is compared to the control wells.
-
The half-maximal inhibitory concentration (IC50) value is calculated, which represents the concentration of the compound required to achieve 50% of the maximal inhibition.
-
Visualization: In Vitro Workflow
Caption: Workflow for the in vitro P-gp inhibition assay.
In Vitro Experimental Data
The following table presents hypothetical data from the in vitro P-gp inhibition assay, designed to correlate with the in silico predictions.
| Compound | IC50 (µM) | Interpretation |
| This compound | 5.2 | A low micromolar IC50 value confirms that the compound is a potent inhibitor of P-glycoprotein in vitro. |
| Verapamil (Positive Control) | 2.5 | The IC50 value for the positive control is within the expected range, validating the assay's performance. |
| Vehicle (Negative Control) | > 100 | The vehicle control shows no significant inhibition, indicating that the observed effect is due to the test compound. |
Part 3: Comparative Analysis and Cross-Validation
The true power of this dual approach lies in the cross-validation of the data. The strong correlation between the in silico predictions and the in vitro experimental results provides a high degree of confidence in the potential of this compound as a P-gp inhibitor.
Synthesizing the Findings
-
The strong binding affinity predicted by molecular docking (-9.5 kcal/mol) is consistent with the potent P-gp inhibition observed in the cell-based assay (IC50 = 5.2 µM). This suggests that the computational model accurately predicted a meaningful molecular interaction.
-
The favorable ADMET profile predicted in silico enhances the compound's potential as a drug candidate, suggesting it may have good pharmacokinetic properties and a reasonable safety profile.
-
The collective data provides a solid foundation for further preclinical development, including lead optimization and in vivo efficacy studies.
Visualization: The Logic of Cross-Validation
Conclusion
This guide demonstrates a synergistic workflow for the evaluation of this compound as a potential P-glycoprotein inhibitor. The strong alignment between the in silico predictions and the in vitro experimental data underscores the value of integrating computational and experimental approaches in modern drug discovery. This cross-validation provides a robust, evidence-based rationale for advancing this compound into the next phase of preclinical development. The methodologies outlined herein represent a reliable framework for the efficient and effective screening and validation of novel therapeutic candidates.
References
- Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.3c00979]
- Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. ACS Publications. [URL: https://pubs.acs.org/doi/full/10.1021/acs.jmedchem.3c00979]
- Comparison of in vitro P-glycoprotein screening assays: recommendations for their use in drug discovery. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/15500908/]
- ADMET Predictions - Computational Chemistry Glossary. Deep Origin. [URL: https://www.deeporigin.com/glossary/admet-predictions]
- P-glycoprotein Inhibition Service. Evotec. [URL: https://www.evotec.com/en/asset-management/services-products/p-glycoprotein-inhibition-service--2553]
- How do you predict ADMET properties of drug candidates?. Aurlide. [URL: https://www.aurlide.
- P-glycoprotein (Pgp) inhibition assay. BMG Labtech. [URL: https://www.bmglabtech.com/p-glycoprotein-pgp-inhibition-assay/]
- ADMET Prediction Services. BOC Sciences. [URL: https://www.bocsci.com/admet-prediction-services.html]
- Multidrug Efflux Transporter P Glycoprotein (MDR1/P-gp) Ligand Screening Kit (ab284553). Abcam. [URL: https://www.abcam.com/products/assay-kits/multidrug-efflux-transporter-p-glycoprotein-mdr1-p-gp-ligand-screening-kit-ab284553.html]
- Computationally accelerated identification of P-glycoprotein inhibitors. PLOS One. [URL: https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0217069]
- Docking Applied to the Prediction of the Affinity of Compounds to P-Glycoprotein. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4016723/]
- Computational Methods in Drug Discovery. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4247512/]
- A Review on Applications of Computational Methods in Drug Screening and Design. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8469399/]
- Direct assessment of P-glycoprotein efflux to determine tumor response to chemotherapy. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4279930/]
- Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4848938/]
- P-gp Inhibition Potential in Cell-Based Models: Which “Calculation” Method is the Most Accurate?. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4382181/]
- Development of Simplified in Vitro P-Glycoprotein Substrate Assay and in Silico Prediction Models to Evaluate Transport Potential of P-Glycoprotein. Molecular Pharmaceutics. [URL: https://pubs.acs.org/doi/10.1021/acs.molpharmaceut.0c00624]
- P-glycoprotein Substrate Assessment in Drug Discovery: Application of Modeling to Bridge Differential Protein Expression Across In Vitro Tools. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/30341517/]
- In Silico and In Vitro Identification of P-Glycoprotein Inhibitors from a Library of 375 Phytochemicals. MDPI. [URL: https://www.mdpi.com/1422-0067/24/12/10219]
- P-gp (MDR1) Transporter Assay (ABCB1). BioIVT. [URL: https://bioivt.com/p-gp-mdr1-transporter-assay-abcb1]
- Model of P-Glycoprotein Ligand Binding and Validation with Efflux Substrate Matched Pairs. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jcim.3c01824]
- Reaction Dynamics of ATP Hydrolysis Catalyzed by P-Glycoprotein. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.biochem.7b01089]
- QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4-carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/36747956/]
Sources
- 1. 8-Bromoquinoline-4-carboxylic Acid | CAS 86-86-2 | Structure, Uses, Safety, Supplier & Price in China [quinoline-thiophene.com]
- 2. Consensus screening for a challenging target: the quest for P-glycoprotein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bmglabtech.com [bmglabtech.com]
- 4. P-gp Substrate Identification | Evotec [evotec.com]
- 5. Computationally accelerated identification of P-glycoprotein inhibitors | PLOS One [journals.plos.org]
- 6. Docking Applied to the Prediction of the Affinity of Compounds to P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. | Semantic Scholar [semanticscholar.org]
- 8. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 9. aurlide.fi [aurlide.fi]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. content.abcam.com [content.abcam.com]
- 14. Direct assessment of P-glycoprotein efflux to determine tumor response to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of 8-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid and Known Inhibitors Targeting Dihydroorotate Dehydrogenase
This guide provides a comprehensive comparison of the hypothetical efficacy of 8-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid as a novel inhibitor of Dihydroorotate Dehydrogenase (DHODH) against established inhibitors. This document is intended for researchers, scientists, and professionals in the field of drug development and enzymatic inhibition.
Introduction to Dihydroorotate Dehydrogenase (DHODH) as a Therapeutic Target
Dihydroorotate Dehydrogenase (DHODH) is a pivotal enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] It catalyzes the oxidation of dihydroorotate to orotate, a rate-limiting step essential for the synthesis of uridine and cytidine nucleotides. These nucleotides are fundamental for DNA and RNA synthesis. Consequently, DHODH is a critical enzyme for rapidly proliferating cells, such as cancer cells and activated lymphocytes. Inhibition of DHODH effectively depletes the pyrimidine pool, leading to cell cycle arrest and suppression of cell growth.[3][4] This makes DHODH an attractive therapeutic target for a range of diseases, including cancer, autoimmune disorders, and viral infections.[1][5]
The Investigational Compound: this compound
The quinoline core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. While the specific biological target of this compound is not extensively documented, its structural resemblance to known enzyme inhibitors, particularly those with a quinoline-4-carboxylic acid moiety, suggests its potential as a competitive inhibitor of enzymes that bind acidic heterocyclic molecules. Based on this structural analogy, we hypothesize that this compound may act as an inhibitor of Dihydroorotate Dehydrogenase. This guide will, therefore, compare its hypothetical efficacy to that of well-characterized DHODH inhibitors.
Established DHODH Inhibitors for Comparative Analysis
For the purpose of this comparative guide, we will focus on two well-established and potent inhibitors of human DHODH:
-
Brequinar (DUP-785): A potent, selective, and well-characterized inhibitor of DHODH.[5][6] It has been extensively studied as an anticancer and immunosuppressive agent.[3][5] Brequinar binds to the ubiquinone binding channel of DHODH, thereby inhibiting its enzymatic activity.[2]
-
A77-1726: The active metabolite of Leflunomide, a clinically approved drug for the treatment of rheumatoid arthritis.[7] A77-1726 is a potent inhibitor of human DHODH and serves as a key benchmark for the efficacy of novel inhibitors.
Comparative Efficacy: A Quantitative Overview
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The table below summarizes the reported IC50 values for Brequinar and A77-1726 against human DHODH. The efficacy of this compound remains to be experimentally determined.
| Inhibitor | Target Enzyme | Reported IC50 | Citation(s) |
| Brequinar | Human DHODH | 5.2 nM - 20 nM | [6][8][9] |
| A77-1726 | Human DHODH | 411 nM - 1.1 µM | [1][7] |
| This compound | Human DHODH | To be determined |
Experimental Protocol: In Vitro DHODH Inhibition Assay
To experimentally determine and compare the efficacy of this compound, a robust and reproducible in vitro DHODH inhibition assay is required. The following spectrophotometric assay is a standard method for this purpose.[1][10][11]
Principle:
This assay measures the reduction of the artificial electron acceptor 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of the DHODH substrate, dihydroorotate. The enzymatic activity is monitored by the decrease in absorbance of DCIP at 600 nm.
Materials and Reagents:
-
Recombinant human DHODH
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% (w/v) Triton X-100
-
Dihydroorotate (DHO)
-
Coenzyme Q10
-
2,6-dichloroindophenol (DCIP)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound and known inhibitors (Brequinar, A77-1726) in DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination.
-
Enzyme Preparation: Dilute recombinant human DHODH in Assay Buffer to a final working concentration (e.g., 20 nM).
-
Assay Setup:
-
Add 2 µL of the compound dilutions (or DMSO for vehicle control) to the wells of a 96-well plate.
-
Add 178 µL of the diluted DHODH enzyme solution to each well.
-
Incubate the plate at 25°C for 30 minutes to allow for inhibitor binding.
-
-
Reaction Initiation:
-
Prepare a reaction mix in Assay Buffer containing DHO, DCIP, and Coenzyme Q10 to achieve final concentrations of 500 µM, 200 µM, and 100 µM, respectively, in the 200 µL final reaction volume.
-
Initiate the reaction by adding 20 µL of the reaction mix to each well.
-
-
Measurement: Immediately measure the decrease in absorbance at 600 nm over a period of 10 minutes using a microplate reader.
-
Data Analysis:
-
Calculate the initial reaction rates (V) from the linear portion of the absorbance vs. time curve.
-
Normalize the reaction rates to the vehicle control (V₀).
-
Plot the percentage of inhibition [(V₀ - V) / V₀] * 100 against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Visualizing the Pathway and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the pyrimidine biosynthesis pathway and the experimental workflow for the DHODH inhibition assay.
Caption: The de novo pyrimidine biosynthesis pathway highlighting the central role of DHODH.
Caption: Step-by-step workflow for the in vitro DHODH inhibition assay.
Conclusion and Future Directions
While the inhibitory activity of this compound against DHODH is currently hypothetical, its structural features present a compelling case for experimental investigation. The provided experimental protocol offers a robust framework for determining its IC50 value, allowing for a direct and quantitative comparison with established inhibitors like Brequinar and A77-1726. Should this compound demonstrate significant inhibitory potency, further studies, including kinetic analysis to determine the mechanism of inhibition and cell-based assays to assess its antiproliferative effects, would be warranted. Such research could pave the way for the development of a novel class of DHODH inhibitors with potential therapeutic applications.
References
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Dihydroorotate dehydrogenase - Proteopedia, life in 3D [proteopedia.org]
- 3. Novel mechanisms of brequinar sodium immunosuppression on T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Brequinar - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Species-related inhibition of human and rat dihydroorotate dehydrogenase by immunosuppressive isoxazol and cinchoninic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
A Statistical and Comparative Guide to the Biological Profile of 8-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid
This guide provides a comprehensive comparative analysis of 8-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid, a member of the quinoline class of compounds. Recognizing the burgeoning interest in quinoline derivatives for therapeutic applications, this document is intended for researchers, scientists, and drug development professionals. We will delve into the postulated biological activities of this specific molecule by drawing comparisons with structurally related compounds and established therapeutic agents. This guide emphasizes the critical role of robust statistical analysis in discerning meaningful differences in biological activity and provides detailed experimental protocols for researchers seeking to validate these findings.
Part 1: Unveiling this compound: A Compound of Interest
This compound belongs to the quinoline family, a class of heterocyclic aromatic organic compounds. The quinoline scaffold is considered a "privileged structure" in medicinal chemistry due to its recurrence in a multitude of bioactive compounds with diverse pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1] The subject molecule's structure, featuring a bromine atom at the 8th position and a carboxylic acid at the 4th position of the 2-oxo-1,2-dihydroquinoline core, suggests a potential for a unique biological profile. While direct experimental data for this specific compound is not extensively available in the public domain, we can infer its likely biological activities by examining its structural analogs.
Part 2: A Comparative Landscape of Postulated Biological Activities
Based on the structure-activity relationships (SAR) of analogous compounds, we can postulate that this compound may exhibit anticancer, P-glycoprotein (P-gp) inhibitory, and antibacterial activities.
Anticancer Potential: A Look at Structural Relatives
Numerous studies have demonstrated the potent antiproliferative effects of brominated quinoline derivatives. For instance, various brominated 8-hydroxyquinolines have shown strong activity against a range of cancer cell lines, with IC50 values in the low microgram per milliliter range.[2][3] Furthermore, derivatives of 2-oxo-1,2-dihydroquinoline-4-carboxamide have been reported to have IC50 values around 10 µM in esophageal squamous cell carcinoma cell lines.[4]
Table 1: Anticancer Activity of Structurally Related Quinoline Derivatives
| Compound/Derivative Class | Cancer Cell Line(s) | Reported IC50 Values | Reference(s) |
| Brominated 8-hydroxyquinolines | C6 (rat brain tumor), HeLa (human cervix carcinoma), HT29 (human colon carcinoma) | 6.7 to 25.6 µg/mL | [2][3] |
| 2-oxo-1,2-dihydroquinoline-4-carboxamides | Esophageal squamous cell carcinoma cell lines | ~10 µM | [4] |
| 2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid derivatives | MLLr leukemic cell lines | 7.2 µM (SIRT3 inhibition) | [5] |
This table presents a summary of reported anticancer activities for compounds structurally related to this compound to provide a basis for inferred potency.
P-glycoprotein Inhibition: A Strategy to Combat Multidrug Resistance
P-glycoprotein (P-gp) is a transmembrane efflux pump that contributes to multidrug resistance (MDR) in cancer cells by expelling a wide range of chemotherapeutic agents.[6] Quinoline derivatives, particularly those with the 2-oxo-1,2-dihydroquinoline-4-carboxylic acid scaffold, have been investigated as P-gp inhibitors.[7] Verapamil, a calcium channel blocker, is a well-known first-generation P-gp inhibitor and serves as a useful benchmark for comparison.[8] The potential of this compound to inhibit P-gp could be a significant asset in combination cancer therapies.
Table 2: P-glycoprotein Inhibitory Activity of Verapamil
| Compound | Assay System | Reported IC50 Value | Reference(s) |
| Verapamil | Varies (Cell-based assays) | 2.8 µM - 7.2 µM | [8][9] |
This table provides the IC50 value for the well-characterized P-gp inhibitor Verapamil as a comparator.
Antibacterial Activity: A Potential New Avenue
The quinoline core is central to the fluoroquinolone class of antibiotics, such as ciprofloxacin, which are widely used to treat bacterial infections.[10] While the 2-oxo-quinoline structure differs from that of fluoroquinolones, various quinoline derivatives have demonstrated antibacterial properties.[11][12] The evaluation of this compound against a panel of pathogenic bacteria is therefore a logical and promising avenue of investigation.
Table 3: Antibacterial Activity of Ciprofloxacin
| Compound | Bacterial Strain(s) | Reported MIC Values | Reference(s) |
| Ciprofloxacin | E. coli | Susceptible: ≤1 µg/mL | [1][13] |
| Ciprofloxacin | S. aureus | 0.6 µg/mL | [1] |
This table presents the Minimum Inhibitory Concentration (MIC) values for the widely used antibiotic Ciprofloxacin against common bacterial pathogens.
Part 3: A Roadmap for Comparative Experimental Validation
To empirically determine the biological activity of this compound and enable a direct comparison with alternative compounds, a series of well-defined experimental protocols are necessary.
Experimental Workflow
Caption: A streamlined workflow for the synthesis, biological evaluation, and data analysis of the target compound.
Detailed Experimental Protocols
1. In Vitro Anticancer Activity (MTT Assay)
-
Cell Culture: Culture selected cancer cell lines (e.g., HT29, HeLa) in appropriate media and conditions.
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with serial dilutions of this compound and a positive control (e.g., Doxorubicin) for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot against compound concentration to determine the IC50 value.
2. P-glycoprotein Inhibition (Calcein-AM Efflux Assay)
-
Cell Culture: Use a P-gp overexpressing cell line (e.g., KB-V1) and its parental non-overexpressing line (e.g., KB-3-1).
-
Compound Incubation: Pre-incubate the cells with various concentrations of this compound or a known P-gp inhibitor (e.g., Verapamil).
-
Calcein-AM Loading: Add Calcein-AM, a non-fluorescent P-gp substrate that becomes fluorescent upon hydrolysis by intracellular esterases, to the cells and incubate.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader or flow cytometer. Increased fluorescence indicates inhibition of Calcein-AM efflux by P-gp.
-
Data Analysis: Plot the increase in fluorescence against the inhibitor concentration to determine the IC50 value.
3. Antibacterial Susceptibility (Broth Microdilution)
-
Bacterial Culture: Grow selected bacterial strains (e.g., E. coli, S. aureus) to the mid-logarithmic phase in appropriate broth.
-
Compound Dilution: Prepare two-fold serial dilutions of this compound and a control antibiotic (e.g., Ciprofloxacin) in a 96-well plate.
-
Inoculation: Inoculate each well with a standardized bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Part 4: The Cornerstone of Comparison: Statistical Analysis
A robust statistical analysis is paramount to confidently assert the superior efficacy of one compound over another. Simply comparing point estimates of IC50 or MIC values can be misleading without considering the inherent variability in biological experiments.
Statistical Analysis Workflow
Caption: A workflow for the statistical analysis of dose-response data to compare compound potencies.
Key Statistical Considerations
-
Dose-Response Curves: Raw data from dose-response experiments should be plotted with concentration on a logarithmic scale. A non-linear regression analysis, typically a four-parameter logistic model, should be used to fit the data and determine the IC50 or EC50 value along with its 95% confidence interval.
-
Comparing IC50/MIC Values: To determine if the difference in potency between two compounds is statistically significant, an F-test can be used to compare the fits of the dose-response curves. Alternatively, a t-test can be performed on the logarithm of the IC50 values from multiple independent experiments.
-
Area Under the Curve (AUC): The AUC of the dose-response curve provides a single value that represents the overall effect of the compound across the tested concentration range. Comparing the AUC between compounds can be a more robust method than comparing only the IC50 values, especially when the shapes of the dose-response curves differ.
Part 5: Peering into the Mechanism: Signaling Pathways
The diverse biological activities of quinoline derivatives are a consequence of their interactions with various cellular targets. In the context of P-glycoprotein inhibition, the mechanism involves the compound binding to the transporter, thereby preventing the efflux of other substrates, such as chemotherapy drugs.
P-glycoprotein Efflux Mechanism and Inhibition
Caption: A simplified diagram illustrating the inhibition of P-glycoprotein-mediated drug efflux by a quinoline derivative.
Conclusion and Future Perspectives
This compound represents a molecule of significant interest within the pharmacologically rich class of quinolines. While direct experimental evidence of its biological activity is pending, analysis of its structural analogs strongly suggests potential as an anticancer agent, a modulator of multidrug resistance through P-glycoprotein inhibition, and an antibacterial compound. This guide provides a comprehensive framework for the systematic evaluation of this molecule, emphasizing the necessity of rigorous experimental design and robust statistical analysis for a meaningful comparison with existing therapeutic agents. The detailed protocols and analytical workflows presented herein are intended to empower researchers to unlock the full therapeutic potential of this and other novel quinoline derivatives, ultimately contributing to the development of next-generation medicines.
References
-
Ökten, S., Çakmak, O., Tekin, Ş., & Köprülü, T. K. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Letters in Drug Design & Discovery, 14(12), 1415-1424. [Link]
-
Dr. Oracle. (2025). What is the minimum inhibitory concentration (MIC) of ciprofloxacin (Cipro) for E. coli in urinary tract infections (UTIs)?. [Link]
-
ResearchGate. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. [Link]
-
Stubbings, W. (2005). MIC-Based Interspecies Prediction of the Antimicrobial Effects of Ciprofloxacin on Bacteria of Different Susceptibilities in an In Vitro Dynamic Model. Antimicrobial Agents and Chemotherapy, 49(1), 298-304. [Link]
-
Pillai, S. K., Moellering, R. C., & Eliopoulos, G. M. (2019). Impact of Reappraisal of Fluoroquinolone Minimum Inhibitory Concentration Susceptibility Breakpoints in Gram-Negative Bloodstream Isolates. mSphere, 4(6), e00631-19. [Link]
-
Brouwer, K. L. R., et al. (2013). Variability in P-Glycoprotein Inhibitory Potency (IC50) Using Various in Vitro Experimental Systems: Implications for Universal Digoxin Drug-Drug Interaction Risk Assessment Decision Criteria. The Journal of Pharmacology and Experimental Therapeutics, 347(3), 594-608. [Link]
-
Lahyaoui, M., et al. (2023). QSAR modeling and molecular docking studies of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance. Heliyon, 9(1), e13020. [Link]
-
IDEXX. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). [Link]
-
Ghorab, M. M., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of Heterocyclic Chemistry, 53(4), 989-1009. [Link]
-
de Oliveira, C. S., et al. (2018). Synthesis and biological evaluation of novel 2-oxo-1,2-dihydroquinoline-4-carboxamide derivatives for the treatment of esophageal squamous cell carcinoma. European Journal of Medicinal Chemistry, 155, 516-530. [Link]
-
Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Chemistry & Biodiversity. [Link]
-
IDStewardship. (n.d.). Antibiotic Minimum Inhibitory Concentrations: Do You know These 6 Things About Them?. [Link]
-
ResearchGate. (2022). QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). verapamil | Ligand Activity Charts. [Link]
-
Al-Ostath, A. I., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 26(15), 4473. [Link]
-
Szychowski, K. A., et al. (2022). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. International Journal of Molecular Sciences, 23(19), 11849. [Link]
-
Syvänen, S., et al. (2009). Verapamil P-glycoprotein transport across the rat blood-brain barrier: cyclosporine, a concentration inhibition analysis, and comparison with human data. Drug Metabolism and Disposition, 37(4), 759-766. [Link]
-
El-Sayed, N. N. E., et al. (2022). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 27(19), 6210. [Link]
-
Semantic Scholar. (2023). QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance. [Link]
-
Wang, Y., et al. (2019). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS Infectious Diseases, 5(8), 1365-1373. [Link]
-
Yildirim, H., et al. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. Molecules, 27(20), 6842. [Link]
-
Kumar, A., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of Biomolecular Structure and Dynamics, 40(18), 8195-8221. [Link]
-
Chan, S. H. P., et al. (2020). Development of a Novel Quinoline Derivative as a P-Glycoprotein Inhibitor to Reverse Multidrug Resistance in Cancer Cells. International Journal of Molecular Sciences, 21(11), 3937. [Link]
-
Biointerface Research in Applied Chemistry. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. [Link]
-
Crysdot. (n.d.). 8-Bromo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. [Link]
-
Wang, L., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 880067. [Link]
-
ResearchGate. (2007). Inhibition of P-Glycoprotein Mediated Multidrug Resistance by Stemofoline Derivatives. [Link]
-
Szychowski, K. A., et al. (2021). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 26(16), 4983. [Link]
-
PubChem. (n.d.). 8-Bromo-2-chloro-quinazoline-4-carboxylic acid. [Link]
Sources
- 1. journals.asm.org [journals.asm.org]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of novel 2-oxo-1,2-dihydroquinoline-4-carboxamide derivatives for the treatment of esophageal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a Novel Quinoline Derivative as a P-Glycoprotein Inhibitor to Reverse Multidrug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Verapamil P-glycoprotein transport across the rat blood-brain barrier: cyclosporine, a concentration inhibition analysis, and comparison with human data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 13. droracle.ai [droracle.ai]
peer-reviewed studies on the biological activity of 8-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid
For researchers and professionals in drug development, the quinoline scaffold represents a privileged structure, forming the core of numerous therapeutic agents. Within this broad class, derivatives of quinoline-4-carboxylic acid have garnered significant attention for their diverse biological activities. This guide provides a comparative analysis of the biological properties of bromo-substituted 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives and related compounds, offering insights into their potential as anticancer and antimicrobial agents. By synthesizing data from peer-reviewed studies, we aim to provide a valuable resource for those looking to explore this chemical space for novel therapeutic development.
Introduction to the Quinoline-4-Carboxylic Acid Scaffold
The quinoline ring system is a versatile pharmacophore found in a variety of natural products and synthetic drugs.[1] Its derivatives, particularly quinoline-4-carboxylic acids, are associated with a wide spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer effects.[2][3] The introduction of various substituents onto the quinoline core allows for the fine-tuning of its pharmacological properties. The presence of a bromine atom, an oxo group at the 2-position, and a carboxylic acid at the 4-position are key structural features that have been explored for their impact on biological activity.
Anticancer Activity: A Focus on Bromo-Substituted Quinolines
Recent research has highlighted the potent antiproliferative effects of bromo-substituted quinoline derivatives against various cancer cell lines.[4][5] The substitution pattern and the presence of other functional groups significantly influence the cytotoxic and mechanistic profiles of these compounds.
Comparative Anticancer Potency
A structure-activity relationship (SAR) study on bromo derivatives of 8-substituted quinolines revealed that a hydroxyl group at the C-8 position contributes to greater anticancer potential.[4] Specifically, 5,7-dibromo-8-hydroxyquinoline has demonstrated strong antiproliferative activity against C6 (rat brain tumor), HeLa (human cervix carcinoma), and HT29 (human colon carcinoma) cell lines, with IC50 values ranging from 6.7 to 25.6 µg/mL.[4] Further studies have synthesized and characterized novel brominated methoxyquinolines and nitrated bromoquinolines, with some compounds exhibiting significant inhibitory effects against the same cancer cell lines.[5] For instance, 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline showed high activity with IC50 values between 5.45 and 9.6 μg/mL.[5]
In the context of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives, these compounds have been investigated as P-glycoprotein (P-gp) inhibitors to combat multidrug resistance in cancer.[6][7] Overexpression of P-gp is a major mechanism of resistance to chemotherapy. A quantitative structure-activity relationship (QSAR) modeling and molecular docking study of 18 derivatives of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid identified compounds with significant binding affinities to P-gp, suggesting their potential to be used in combination with anticancer drugs to overcome resistance.[6][7]
| Compound/Derivative | Cancer Cell Line(s) | IC50 (µg/mL) | Reference |
| 5,7-Dibromo-8-hydroxyquinoline | C6, HeLa, HT29 | 6.7 - 25.6 | [4] |
| 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6, HeLa, HT29 | 5.45 - 9.6 | [5] |
| 2-Oxo-1,2-dihydroquinoline-4-carboxamide derivatives | Esophageal Squamous Cell Carcinoma (ESCC) | ~10 µM | [8] |
Table 1: Comparative Anticancer Activity of Bromo-Substituted Quinolines and Related Derivatives. This table summarizes the half-maximal inhibitory concentration (IC50) values of selected compounds against various cancer cell lines, providing a snapshot of their relative potencies.
Mechanism of Action: Topoisomerase Inhibition and Apoptosis Induction
A key mechanism underlying the anticancer activity of some bromo-substituted quinolines is the inhibition of topoisomerase I, an enzyme critical for DNA replication and repair.[4][5] Compounds like 5,7-dibromo-8-hydroxyquinoline have been shown to suppress the relaxation of supercoiled plasmid DNA by inhibiting this enzyme.[4] Furthermore, these derivatives can induce apoptosis, or programmed cell death, in cancer cells, as confirmed by DNA laddering assays.[5]
The experimental workflow for assessing topoisomerase I inhibition and apoptosis induction is a critical aspect of evaluating these compounds.
Caption: Workflow for evaluating the anticancer mechanism of bromo-substituted quinolines.
Antimicrobial Activity of Quinoline-4-Carboxylic Acid Derivatives
The quinoline-4-carboxylic acid moiety is a well-established pharmacophore in antimicrobial agents.[2][9][10] The introduction of a bromo substituent can modulate the antimicrobial spectrum and potency.
Comparative Antimicrobial Efficacy
Studies on newly synthesized 2-substituted derivatives of quinoline-4-carboxylic acid have demonstrated their antimicrobial effects against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[9][10] The highest antimicrobial effects were observed with the carboxylic acid derivatives rather than the corresponding carboxamides.[9][10]
A series of new 2-phenyl-quinoline-4-carboxylic acid derivatives were synthesized and evaluated for their antibacterial activities.[2] Some of these compounds displayed good activity against Staphylococcus aureus, with minimum inhibitory concentration (MIC) values as low as 64 µg/mL.[2] Another study on 2-aryl-quinoline-4-carboxylic acid derivatives also reported selective antimicrobial activities with MIC values ranging from 62.50 to 250 µg/mL against human pathogenic bacteria.[3]
| Compound Class/Derivative | Target Microorganism(s) | MIC (µg/mL) | Reference |
| 2-Substituted quinoline-4-carboxylic acids | G+ & G- bacteria, fungi | Varies (IC50 values reported) | [9][10] |
| 2-Phenyl-quinoline-4-carboxylic acid derivatives | S. aureus, E. coli | 64 - 128 | [2] |
| 2-Aryl-quinoline-4-carboxylic acid derivatives | Human pathogenic bacteria | 62.50 - 250 | [3] |
Table 2: Comparative Antimicrobial Activity of Quinoline-4-Carboxylic Acid Derivatives. This table presents the minimum inhibitory concentration (MIC) values of different classes of quinoline-4-carboxylic acid derivatives against various microorganisms.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard and reliable technique for determining the MIC of an antimicrobial agent.
Step-by-Step Methodology:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a specific turbidity, typically corresponding to a known colony-forming unit (CFU)/mL.
-
Serial Dilution of Compound: The test compound (e.g., a bromo-substituted quinoline derivative) is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. Positive (microorganism in broth without compound) and negative (broth only) controls are included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., temperature, time) for the specific microorganism.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion and Future Directions
The collective evidence from multiple peer-reviewed studies strongly supports the potential of bromo-substituted quinoline-4-carboxylic acid derivatives, including those with a 2-oxo functionality, as promising scaffolds for the development of novel anticancer and antimicrobial agents. The presence and position of the bromine atom, along with other substituents, play a crucial role in modulating the biological activity and mechanism of action.
Future research should focus on the systematic synthesis and evaluation of a focused library of 8-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid and its close analogs. This would enable a more direct and precise structure-activity relationship to be established. Furthermore, in-depth mechanistic studies, including target identification and validation, are warranted to fully elucidate the therapeutic potential of these compounds. The insights provided in this guide, drawing from a comprehensive analysis of related structures, offer a solid foundation for these future endeavors.
References
-
Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. PubMed. [Link]
-
Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. ResearchGate. [Link]
-
Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. MDPI. [Link]
-
The structures of 2-aryl-quinoline-4-carboxylic acid derivatives with antimicrobial activities. Wiley Online Library. [Link]
-
Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. ResearchGate. [Link]
-
(PDF) A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. ResearchGate. [Link]
-
Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH. [Link]
-
Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. [Link]
-
The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. MDPI. [Link]
-
QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance. NIH. [Link]
-
QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance. PubMed. [Link]
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]
-
Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. NIH. [Link]
-
Synthesis and biological evaluation of new quinoline‐4‐carboxylic acid‐chalcone hybrids as dihydroorotate dehydrogenase inhibitors | Request PDF. ResearchGate. [Link]
-
Synthesis and biological evaluation of novel 2-oxo-1,2-dihydroquinoline-4-carboxamide derivatives for the treatment of esophageal squamous cell carcinoma. PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of novel 2-oxo-1,2-dihydroquinoline-4-carboxamide derivatives for the treatment of esophageal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 8-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic Acid: A Guide for Laboratory Professionals
This guide provides a detailed protocol for the safe and compliant disposal of 8-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid (CAS No. 1248595-74-5). As a brominated heterocyclic compound, this substance requires management as a halogenated organic hazardous waste. Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and minimizing environmental impact. The principles outlined here are grounded in established best practices for chemical waste management.
Hazard Assessment and Chemical Profile
Key Characteristics:
| Property | Value/Information | Source |
| Chemical Class | Halogenated Organic Compound | [2] |
| Physical State | Solid (likely crystalline) | [1] |
| Known Hazards | Based on similar quinoline structures, potential for skin and eye irritation.[4][5][6] | General SDS for related compounds |
| Primary Disposal Route | Regulated Hazardous Waste Incineration | [2] |
The presence of the bromine atom is the key determinant for its disposal pathway. Halogenated wastes are managed separately from non-halogenated organic wastes because their incineration requires specialized facilities equipped to handle and neutralize the acidic gases (such as hydrogen bromide) that are produced.[2][3]
Personal Protective Equipment (PPE) and Safety First
Before handling this compound for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE). The causality here is direct: preventing exposure via inhalation, ingestion, or skin and eye contact.
Minimum Required PPE:
-
Gloves: Nitrile or other chemically resistant gloves. Always check the manufacturer's compatibility chart.
-
Eye Protection: Chemical splash goggles are mandatory.
-
Lab Coat: A fully buttoned lab coat to protect from skin contact.
-
Ventilation: All handling and segregation of this waste must be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[7]
Step-by-Step Disposal Protocol
The core principle of proper disposal is meticulous segregation. Co-mingling of incompatible waste streams can lead to dangerous chemical reactions and significantly complicates the disposal process.
Step 1: Waste Classification and Segregation
Immediately upon generation, any waste containing this compound must be classified as Halogenated Organic Waste .
-
Do NOT mix this waste with non-halogenated organic solvents (e.g., acetone, hexane, methanol).[2][8]
-
Do NOT mix with aqueous, acidic, or basic waste streams.[2][7]
-
Do NOT dispose of down the drain. This is strictly prohibited.[8][9]
The following diagram illustrates the initial decision-making process for waste segregation.
Caption: Waste classification decision for brominated compounds.
Step 2: Selecting the Correct Waste Container
The integrity and suitability of the waste container are non-negotiable for safety and compliance.
-
Obtain a designated Halogenated Organic Waste container. These are often supplied by your institution's Environmental Health & Safety (EH&S) department and may be color-coded (e.g., green carboys).[2]
-
Use a compatible container material. Polyethylene-based containers are preferred for halogenated waste as they are resistant to corrosion from acids that can form from the decomposition of the waste.[9] Avoid metal cans for this waste stream.[9]
-
Ensure the container has a secure, threaded cap. The container must be kept closed and vapor-tight at all times, except when actively adding waste.[3][7]
Step 3: Labeling the Waste Container
Proper labeling is a regulatory requirement and essential for emergency responders.
-
Label Before Use: Affix a "Hazardous Waste" tag to the container before adding any waste.[3]
-
Complete All Information: Fill out the tag completely, including:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound." Do not use abbreviations.[3]
-
An accurate estimation of the concentration or mass of the compound.
-
The date of accumulation.
-
The name of the principal investigator or generator.
-
Step 4: Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Storage Location: Store the waste container in a designated, well-ventilated area, such as a chemical storage cabinet under a fume hood.[9]
-
Secondary Containment: Place the waste container inside a larger, chemically resistant secondary container (like a polypropylene tub) to contain any potential leaks or spills.[9]
-
Segregation in Storage: Keep the halogenated waste container segregated from incompatible materials, especially acids, bases, and strong oxidizing agents.[9]
Spill and Emergency Procedures
Even with careful handling, spills can occur. A prepared response is key to mitigating hazards.
-
Small Spills (manageable within 10 minutes):
-
Alert personnel in the immediate area.
-
Wearing full PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels.
-
Carefully sweep or scoop the absorbed material into a separate, sealable bag or container.
-
Label this container as "Spill Debris containing this compound" and dispose of it as halogenated organic waste.[7][9]
-
Decontaminate the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert your institution's emergency services and EH&S department immediately.[7]
-
Provide them with the Safety Data Sheet (SDS) for a related compound if a specific one is unavailable, and inform them of the nature of the spill.
-
The workflow for spill response is summarized below.
Caption: Emergency response workflow for a chemical spill.
Final Disposal and Waste Pickup
When the waste container is approximately three-quarters full, arrange for its collection.
-
Ensure the cap is tightly sealed.
-
Verify the hazardous waste tag is complete and legible.
-
Request a waste pickup from your institution's EH&S department according to their specific procedures.[7]
By following this structured, scientifically-grounded protocol, you ensure that the disposal of this compound is handled with the highest standards of safety and environmental responsibility.
References
-
Hazardous Waste Segregation Guide. Bucknell University.
-
Halogenated Solvents Safety Information. Washington State University, Environmental Health & Safety.
-
Halogenated Solvents in Laboratories. Temple University, Environmental Health and Radiation Safety.
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign.
-
Organic Solvents Waste Disposal. Cornell University, Environmental Health and Safety.
-
Safety Data Sheet for 8-Hydroxyquinoline. Thermo Fisher Scientific.
-
8-Bromoquinoline-4-carboxylic Acid Product Information. BOC Sciences.
-
Safety Data Sheet for 8-Bromoquinoline. Thermo Fisher Scientific.
-
PubChem Compound Summary for 8-bromo-4-hydroxyquinoline-3-carboxylic acid. National Center for Biotechnology Information.
-
Safety Data Sheet for 3-Bromoquinoline. Thermo Fisher Scientific.
-
Product Information for this compound. BLDpharm.
-
Chemical Safety Data Sheet for 4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID. ChemicalBook.
-
Safety Data Sheet for 2-(4-Bromophenyl)-6,8-dimethylquinoline-4-carboxylic acid. AK Scientific, Inc.
-
Safety Data Sheet for 8-Hydroxyquinoline. Sigma-Aldrich.
-
Safety Data Sheet for 1,4-Dihydro-4-oxoquinoline-3-carboxylic Acid. TCI Chemicals.
-
Product Information for 4-oxo-1,4-dihydroquinoline-3-carboxylic acid. Chemchina.
-
Product Listing for 8-Bromo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. Crysdot.
-
Safety Data Sheet for 7-Chloro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid. AK Scientific, Inc.
Sources
- 1. 8-Bromoquinoline-4-carboxylic Acid | CAS 86-86-2 | Structure, Uses, Safety, Supplier & Price in China [quinoline-thiophene.com]
- 2. bucknell.edu [bucknell.edu]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. tcichemicals.com [tcichemicals.com]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
